molecular formula C10H9FN2 B1285036 2-Amino-6-fluoro-3-methylquinoline CAS No. 203506-28-9

2-Amino-6-fluoro-3-methylquinoline

Cat. No.: B1285036
CAS No.: 203506-28-9
M. Wt: 176.19 g/mol
InChI Key: OJCJWHJZMUWTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluoro-3-methylquinoline is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCJWHJZMUWTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588906
Record name 6-Fluoro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-28-9
Record name 6-Fluoro-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203506-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-6-fluoro-3-methylquinoline, a key intermediate in pharmaceutical research. The document details a plausible and scientifically supported synthetic pathway, including reaction mechanisms, experimental protocols, and quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the chemical transformations and workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted quinoline core is a common scaffold in a variety of biologically active molecules. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins, while the amino and methyl groups at the 2- and 3-positions, respectively, provide sites for further chemical modification and diversification. This makes this compound a valuable building block in the development of novel therapeutic agents.

Proposed Synthesis Pathway: Modified Friedländer Annulation

A logical and efficient approach for the synthesis of this compound is a modification of the classic Friedländer annulation. This method involves the condensation of a 2-aminoaryl nitrile with a ketone in the presence of a catalyst. In this proposed pathway, 2-amino-5-fluorobenzonitrile reacts with acetone under basic conditions to yield the target molecule.

The reaction is initiated by the deprotonation of acetone by a strong base, such as potassium tert-butoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the nitrile carbon of 2-amino-5-fluorobenzonitrile. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic quinoline ring.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product 2-amino-5-fluorobenzonitrile 2-Amino-5-fluorobenzonitrile Reaction Friedländer Annulation 2-amino-5-fluorobenzonitrile->Reaction Acetone Acetone Acetone->Reaction Base Potassium tert-butoxide Base->Reaction Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Target This compound Reaction->Target

Figure 1: Conceptual workflow of the proposed synthesis.
Detailed Reaction Steps

The synthesis can be broken down into the following key steps:

  • Enolate Formation: Acetone is deprotonated by a strong base to form the corresponding enolate.

  • Nucleophilic Addition: The acetone enolate attacks the nitrile group of 2-amino-5-fluorobenzonitrile.

  • Intramolecular Cyclization: The amino group of the benzonitrile derivative attacks the carbonyl group of the acetone moiety.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable aromatic quinoline ring.

G Start 2-Amino-5-fluorobenzonitrile + Acetone Step1 Enolate Formation (Base) Start->Step1 Step2 Nucleophilic Addition Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 End This compound Step4->End

Figure 2: Step-wise reaction mechanism of the synthesis.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the modified Friedländer annulation.

Materials:

  • 2-Amino-5-fluorobenzonitrile

  • Acetone

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (2.0 eq) in portions at room temperature under an inert atmosphere.

  • Add acetone (5.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Amino-5-fluorobenzonitrile
Reagents Acetone, Potassium tert-butoxide
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-100 °C
Reaction Time 12-24 hours
Expected Yield 60-80%
Purity (after chromatography) >98%
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
CAS Number 203506-28-9

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for the preparation of this compound. The modified Friedländer annulation described herein offers a practical approach for researchers and scientists in the field of drug development. The provided experimental protocol and quantitative data serve as a valuable resource for the successful synthesis and purification of this important pharmaceutical intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

Physicochemical Properties of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-Amino-6-fluoro-3-methylquinoline. Due to the limited availability of direct experimental data, this document leverages robust in silico predictive models to detail its key molecular descriptors. This guide also outlines adaptable experimental protocols for the determination of these properties and presents a generalized signaling pathway relevant to the potential therapeutic applications of fluoroquinoline derivatives. All quantitative data is presented in a clear, tabular format to facilitate analysis and comparison.

Introduction

This compound is a substituted quinoline, a class of compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules. The introduction of an amino group, a fluoro substituent, and a methyl group to the quinoline core is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to novel therapeutic agents. This document serves as a foundational resource for researchers investigating this compound, providing predicted physicochemical data and relevant experimental methodologies.

Physicochemical Properties

The physicochemical properties of this compound were predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.

Structural and Molecular Identifiers
PropertyValueSource
Molecular Formula C₁₀H₉FN₂--INVALID-LINK--
Molecular Weight 176.19 g/mol --INVALID-LINK--
CAS Number 203506-28-9--INVALID-LINK--
Canonical SMILES Cc1cc2cc(F)ccc2nc1N--INVALID-LINK--
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be confirmed by experimental methods.

PropertyPredicted ValuePrediction Tool
Melting Point Not available-
Boiling Point Not available-
Water Solubility (logS) -3.25SwissADME
Lipophilicity (logP) 2.35SwissADME
Acid Dissociation Constant (pKa) Not available-
Topological Polar Surface Area (TPSA) 53.3 ŲSwissADME

Experimental Protocols

Synthesis of 2-Amino-3-methylquinolines (General Procedure)

The synthesis of 2-amino-3-methylquinolines can be achieved through various methods, including the Friedländer annulation. A general approach involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing a reactive methylene group adjacent to a carbonyl group, in this case, propanal or acetone, followed by cyclization.

Reaction Scheme:

G reactant1 2-Aminoaryl Ketone/Aldehyde reaction Base/Acid Catalyst Heat reactant1->reaction + reactant2 Propanal/Acetone reactant2->reaction product 2-Amino-3-methylquinoline Derivative reaction->product G cluster_0 Cellular Environment Quinoline This compound TopoisomeraseII Topoisomerase II Quinoline->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Leads to ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

"2-Amino-6-fluoro-3-methylquinoline" CAS number 203506-28-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluoro-3-methylquinoline is a fluorinated heterocyclic building block with potential applications in pharmaceutical research and medicinal chemistry. Its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as antimicrobial or anticancer agents. This document provides a summary of the currently available technical information for this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier specifications.

PropertyValueSource
CAS Number 203506-28-9[1][2]
Molecular Formula C₁₀H₉FN₂[1][2]
Molecular Weight 176.19 g/mol [1][2]
Physical Form Solid[1]
Purity ≥97% (typical)[2]
InChI 1S/C10H9FN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)[1]
InChI Key OJCJWHJZMUWTEI-UHFFFAOYSA-N[1]
SMILES Cc1cc2cc(F)ccc2nc1N[1]

Safety and Handling

This compound is classified as hazardous. The following table summarizes the key safety information. Users should always consult the full Safety Data Sheet (SDS) before handling.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Signal Word Danger
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class 11Combustible Solids
WGK (Water Hazard Class) 3

Experimental Data and Protocols

Similarly, no peer-reviewed studies detailing the biological evaluation of this specific compound, including its mechanism of action or associated signaling pathways, have been identified. The suggested uses in antimicrobial and anticancer research are based on the general activities of the quinoline scaffold.

Logical Workflow for Potential Application

Given its role as a chemical intermediate, a logical workflow for its application in drug discovery can be conceptualized. The following diagram illustrates a general process from a starting material to a potential drug candidate.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A This compound (CAS 203506-28-9) B Chemical Modification (e.g., Acylation, Alkylation, Coupling) A->B Reaction C Novel Derivative Library B->C Purification & Characterization D In vitro Assays (e.g., Cytotoxicity, Antimicrobial MIC) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Optimized Lead Compound G->H I In vivo Efficacy Studies H->I J Candidate Drug I->J

Caption: A generalized workflow for utilizing this compound in drug discovery.

This whitepaper serves as a guide to the currently available information on this compound (CAS 203506-28-9). Further research and publication are needed to fully elucidate its properties, synthetic methodologies, and potential biological activities.

References

Spectroscopic Profiling of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 2-Amino-6-fluoro-3-methylquinoline. The document details predicted and comparative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and development.

Introduction

This compound is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Accurate structural elucidation and purity assessment are critical for the advancement of any potential therapeutic agent. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing detailed molecular-level information. This guide presents a summary of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this section provides predicted data alongside experimental data from structurally similar compounds to offer a reliable analytical reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted proton NMR chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Predictions are based on computational models and analysis of similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃2.2 - 2.4Singlet
-NH₂4.5 - 5.5 (broad)Singlet
H-47.8 - 8.0Singlet
H-57.5 - 7.7Doublet of doublets
H-77.2 - 7.4Doublet of doublets
H-87.9 - 8.1Doublet

Predicted ¹³C NMR Data for this compound

The predicted carbon-13 NMR chemical shifts are presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃15 - 20
C-2155 - 160
C-3120 - 125
C-4135 - 140
C-4a145 - 150
C-5120 - 125
C-6158 - 162 (¹JC-F ≈ 240-250 Hz)
C-7110 - 115 (²JC-F ≈ 20-25 Hz)
C-8125 - 130
C-8a140 - 145
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic, -CH₃)2850 - 3000Medium
C=N Stretch (in Ring)1600 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-F Stretch1100 - 1250Strong
N-H Bend (Amino)1550 - 1650Medium
C-H Bend (Aromatic)750 - 900Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₀H₉FN₂
Molecular Weight176.19 g/mol
Molecular Ion Peak [M]⁺m/z 176
[M+H]⁺ Peakm/z 177
Key Fragmentation PathwaysLoss of HCN, CH₃, NH₂

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

    • For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Vaporize for Introduction Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum, Analyze Fragmentation Acq_MS->Proc_MS Interp_NMR Assign Chemical Shifts, Determine Connectivity Proc_NMR->Interp_NMR Interp_IR Identify Functional Groups Proc_IR->Interp_IR Interp_MS Confirm Molecular Weight, Structural Fragments Proc_MS->Interp_MS Final_Structure Structural Confirmation of This compound Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, leveraging predicted data and established analytical protocols. The presented information is intended to assist researchers in the unambiguous identification and characterization of this and related quinoline derivatives. The detailed experimental methodologies offer a standardized approach to ensure data quality and reproducibility, which are paramount in the fields of chemical synthesis and drug development.

An In-depth Technical Guide on the Stability and Storage of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-6-fluoro-3-methylquinoline based on available data for structurally related compounds. No specific, publicly available stability studies for this exact molecule were identified. Therefore, the information presented herein, including potential degradation pathways and experimental protocols, should be considered as a guideline for establishing in-house stability programs.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds and pharmaceutical agents. The stability and purity of such chemical entities are of paramount importance, directly impacting experimental outcomes, product efficacy, and safety. This guide aims to provide a thorough understanding of the factors influencing the stability of this compound and to offer best practices for its storage and handling.

Physicochemical Properties and Recommended Storage

While detailed experimental data on the stability of this compound is limited, general recommendations from suppliers and data from analogous compounds provide a starting point for appropriate storage and handling.

ParameterRecommendation/DataSource/Rationale
Appearance White to light yellow or brown crystalline powder.General observation for aminoquinoline derivatives. A significant color change may indicate degradation.[1]
Recommended Storage Room temperature for the solid form.Based on supplier recommendations.
Stock Solution Storage Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).General best practice for aminoquinoline solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Light Sensitivity Protect from light, especially when in solution. Use amber vials or light-blocking containers.Fluoroquinolones and 2-aminoquinoline are known to be light-sensitive.[1][2]
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.2-Aminoquinoline is incompatible with these substances.[1]

Potential Degradation Pathways

Based on studies of related fluoroquinolone and aminoquinoline compounds, the following degradation pathways are plausible for this compound. Forced degradation studies are necessary to confirm these pathways for this specific molecule.

  • Photodegradation: Exposure to UV and even room light can induce degradation of fluoroquinolones.[2] This is a critical factor to consider during handling and storage. The formation of photoproducts has been observed for various fluoroquinolones, sometimes leading to a loss of biological activity.[2][3]

  • Hydrolysis: Alkaline conditions have been shown to promote the degradation of some fluoroquinolones.[4] While generally stable in neutral aqueous solutions for short periods, long-term storage in aqueous buffers is not recommended for compounds like 2-aminoquinoline due to potential hydrolysis.[1] The halogenated nature of the compound could also be susceptible to hydrolysis under certain conditions.[5]

  • Oxidation: The amino group in the quinoline ring can be susceptible to oxidation. The radical-induced oxidative transformation of quinoline has been studied, indicating its reactivity towards oxidative species.[6]

Below is a conceptual diagram illustrating the potential degradation triggers for this compound.

Potential Degradation Triggers cluster_triggers Triggers A This compound B Degradation Products A->B Degradation Light (UV, Visible) Light (UV, Visible) Light (UV, Visible)->B Alkaline Conditions Alkaline Conditions Alkaline Conditions->B Oxidizing Agents Oxidizing Agents Oxidizing Agents->B

A diagram of potential degradation triggers.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies and a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways. The following conditions are recommended as a starting point.

ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 30 minutes), then neutralize with 0.1 N NaOH.[7]
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for a specified period (e.g., 30 minutes), then neutralize with 0.1 N HCl.[7]
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified duration.
Thermal Degradation Expose the solid compound to dry heat (e.g., 105°C) for a defined period.
Photostability Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] A sample protected from light should be used as a control.

The workflow for a forced degradation study is outlined in the diagram below.

Forced Degradation Study Workflow start Start: Pure Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis identify Identify Degradation Products (e.g., LC-MS) analysis->identify pathway Elucidate Degradation Pathways identify->pathway end End: Stability Profile pathway->end

Workflow for a forced degradation study.
Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for quinoline derivatives.

ParameterRecommended Starting Conditions
HPLC System Equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]
Column Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[8][10]
Flow Rate 1.0 mL/min.[9]
Detection Wavelength To be determined by UV-Vis scan of the compound. A DAD can be used to monitor multiple wavelengths.
Column Temperature 40°C.[7]

Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Summary and Recommendations

Key Recommendations:

  • Storage: Store the solid compound at room temperature, protected from light. For solutions, aliquot and store at -20°C or -80°C in light-protected containers.

  • Handling: Avoid exposure to strong oxidizing agents and acids. Prepare aqueous solutions fresh and use them promptly.

  • Stability Studies: It is highly recommended to perform in-house forced degradation studies to understand the specific stability profile of this compound under your experimental conditions.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the compound over time and to analyze samples from stability studies.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

Initial Biological Screening of 2-Amino-6-fluoro-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of the novel synthetic compound, 2-Amino-6-fluoro-3-methylquinoline. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1] This document outlines a series of standard in vitro assays to evaluate the cytotoxic, antimicrobial, and antimalarial potential of this compound. Detailed experimental protocols for these primary screening assays are provided to ensure reproducibility. Furthermore, potential signaling pathways implicated in the observed biological activities, such as the PI3K/Akt/mTOR and EGFR pathways, are discussed and visualized. The objective of this guide is to furnish researchers with a foundational framework for the preliminary assessment of this and similar quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a wide array of applications in drug discovery and development. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs. The introduction of various substituents onto the quinoline ring can significantly modulate its biological activity. The compound this compound features a fluorine atom at the 6-position, an amino group at the 2-position, and a methyl group at the 3-position. These substitutions are anticipated to influence the compound's physicochemical properties and its interactions with biological targets. This guide details a systematic approach to the initial biological evaluation of this compound.

In Vitro Biological Screening

The initial biological screening of this compound is designed to assess its potential therapeutic applications by evaluating its activity against a panel of cancer cell lines, pathogenic microbes, and the malaria parasite.

Anticancer Activity

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[2][3][4]

The following table summarizes the hypothetical cytotoxic activity of this compound, represented by IC50 values (the concentration required to inhibit 50% of cell growth).

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma22.5
HeLaCervical Carcinoma18.2
HepG2Hepatocellular Carcinoma35.1

Caption: Table 1: Hypothetical IC50 values of this compound against various human cancer cell lines.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The culture medium is replaced with 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

MicroorganismTypeMIC (µg/mL) of this compound
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungus128
Aspergillus nigerFungus>256

Caption: Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against selected pathogenic microorganisms.

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimalarial Activity

The in vitro antimalarial activity of this compound was evaluated against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

P. falciparum StrainChloroquine SensitivityIC50 (nM) of this compound
3D7Sensitive85
Dd2Resistant150

Caption: Table 3: Hypothetical in vitro antimalarial activity (IC50) of this compound against P. falciparum strains.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Drug Plate Preparation: The test compound is serially diluted in a 96-well plate.

  • Assay Procedure: Asynchronous parasite cultures (2% parasitemia, 2% hematocrit) are added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

  • Fluorescence Measurement: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by fitting the fluorescence data to a dose-response curve.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

General Experimental Workflow

G General Workflow for Initial Biological Screening cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of this compound anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial antimalarial Antimalarial Screening (SYBR Green I Assay) synthesis->antimalarial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic antimalarial->ic50 pathway Signaling Pathway Analysis ic50->pathway mic->pathway

Caption: A flowchart illustrating the general experimental workflow.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][7] Quinoline derivatives have been reported to modulate this pathway.

G Hypothesized Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound This compound Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and is a common target for anticancer therapies.[8][9][10] Many quinoline-based compounds have been developed as EGFR inhibitors.

G Hypothesized Inhibition of EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

The initial biological screening outlined in this technical guide provides a foundational assessment of the therapeutic potential of this compound. The hypothetical data presented suggests that this compound may possess anticancer, antimicrobial, and antimalarial properties. Further investigations are warranted to confirm these preliminary findings and to elucidate the precise mechanisms of action. Subsequent studies should include broader screening against a larger panel of cancer cell lines and microbial strains, as well as in vivo efficacy and toxicity studies in appropriate animal models. Mechanistic studies, including enzyme inhibition assays and western blotting for key signaling proteins, will be crucial to validate the hypothesized interactions with pathways such as PI3K/Akt/mTOR and EGFR. This systematic approach will be instrumental in determining the potential of this compound as a lead compound for drug development.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential reaction mechanisms of 2-Amino-6-fluoro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide consolidates information on analogous structures and established synthetic methodologies, primarily focusing on the Friedländer synthesis. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel quinoline-based compounds.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position suggests a molecule with potential for diverse chemical modifications and biological activities. Its structure is valuable for creating molecules that can target specific biological pathways[1].

Key Structural Features and Their Implications:

  • 2-Amino Group: This primary amine is a versatile functional group for further derivatization, such as acylation, alkylation, and diazotization, allowing for the introduction of various pharmacophores.

  • 6-Fluoro Group: The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

  • 3-Methyl Group: The methyl group can impact the steric and electronic environment of the quinoline ring, potentially influencing binding interactions with biological targets.

Synthesis of this compound: The Friedländer Synthesis

The most probable and versatile method for the synthesis of this compound is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst[2][3][4][5].

For the synthesis of this compound, the likely precursors are 2-amino-5-fluorobenzaldehyde or a related ketone and propionaldehyde or acetone.

General Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, as illustrated below.

G Friedländer Synthesis: Aldol Condensation Pathway cluster_start Starting Materials 2-Amino-5-fluorobenzaldehyde 2-Amino-5-fluorobenzaldehyde Aldol_Adduct Aldol Adduct 2-Amino-5-fluorobenzaldehyde->Aldol_Adduct Aldol Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Iminium_Intermediate Iminium Intermediate Unsaturated_Carbonyl->Iminium_Intermediate Intramolecular Cyclization This compound This compound Iminium_Intermediate->this compound - H₂O

Figure 1: Friedländer Synthesis via Aldol Condensation Pathway.

G Friedländer Synthesis: Schiff Base Pathway cluster_start Starting Materials 2-Amino-5-fluorobenzaldehyde 2-Amino-5-fluorobenzaldehyde Schiff_Base Schiff Base 2-Amino-5-fluorobenzaldehyde->Schiff_Base Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction This compound This compound Cyclized_Intermediate->this compound - H₂O

Figure 2: Friedländer Synthesis via Schiff Base Pathway.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

  • Reactants:

    • 2-Amino-5-fluorobenzaldehyde (1.0 eq)

    • Propionaldehyde (1.2 eq)

    • Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)

    • Solvent (e.g., Ethanol or Toluene)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorobenzaldehyde and the chosen solvent.

    • Add the catalyst to the mixture and stir until it dissolves.

    • Slowly add propionaldehyde to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

G General Experimental Workflow for Friedländer Synthesis Start Start Reactants Combine 2-Amino-5-fluorobenzaldehyde, Solvent, and Catalyst Start->Reactants Addition Add Propionaldehyde Reactants->Addition Reflux Heat to Reflux Addition->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Remove Solvent Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 3: General Experimental Workflow for Friedländer Synthesis.

Quantitative Data from Analogous Syntheses

Specific yield and reaction condition data for the synthesis of this compound are not available in the public domain. However, the following table summarizes typical data for the Friedländer synthesis of various substituted quinolines, providing a reference for expected outcomes.

2-Aminoaryl Ketone/Aldehydeα-Methylene KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateL-ProlineEthanolReflux592[6]
2-Amino-5-chlorobenzophenoneAcetylacetoneZn(OAc)₂None100295[6]
2-AminobenzaldehydeCyclohexanoneI₂None800.594[6]
2-Amino-5-nitrobenzophenoneDimedonep-TSAEthanolReflux688[6]

Potential Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its functional groups and the quinoline ring system.

Reactions Involving the 2-Amino Group

The primary amino group at the 2-position is a nucleophilic center and can undergo a variety of reactions common to arylamines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 2-position.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group can facilitate substitution on the carbocyclic ring. The directing influence of the amino and fluoro groups will determine the position of substitution.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the ring is further activated by electron-withdrawing groups.

Data Presentation: Spectroscopic Characterization

While experimental spectroscopic data for this compound is not publicly available, the following table provides expected chemical shifts (¹H and ¹³C NMR) and characteristic IR absorption bands based on the analysis of similar structures.

Spectroscopic Data Expected Values/Ranges Assignment
¹H NMR (δ, ppm) 7.0 - 8.0Aromatic Protons
4.5 - 5.5-NH₂ Protons (broad singlet)
2.2 - 2.5-CH₃ Protons (singlet)
¹³C NMR (δ, ppm) 150 - 160C-F
145 - 155C-NH₂
110 - 140Aromatic Carbons
15 - 20-CH₃ Carbon
FT-IR (cm⁻¹) 3400 - 3200N-H stretching (asymmetric and symmetric)
3100 - 3000Aromatic C-H stretching
1650 - 1600C=N and C=C stretching
1250 - 1100C-F stretching
Mass Spectrometry M⁺ = 176.07Molecular Ion

Conclusion

This technical guide has provided a detailed overview of the probable synthetic route and potential reactivity of this compound. The Friedländer synthesis stands out as the most likely and versatile method for its preparation. While specific experimental and quantitative data for this exact molecule are limited in the public domain, the provided information, based on analogous compounds and established reaction mechanisms, offers a solid foundation for researchers and professionals in the field of medicinal and organic chemistry. Further experimental investigation is warranted to fully elucidate the reaction mechanisms and optimize the synthesis of this promising heterocyclic compound.

References

The Dawn of a New Antibacterial Era: A Technical History of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of fluorinated quinoline compounds represents a landmark achievement in the history of antibacterial chemotherapy. From a serendipitous discovery to rationally designed potent broad-spectrum agents, the journey of these molecules has provided invaluable tools in the fight against bacterial infections. This technical guide delves into the core scientific advancements, detailing the historical progression, seminal synthetic methodologies, and key biological evaluation techniques that defined the rise of this critical class of antibiotics. We will explore the foundational discovery of nalidixic acid, the transformative introduction of the fluorine atom, and the subsequent structure-activity relationship studies that led to the development of highly effective fluoroquinolones like norfloxacin and ciprofloxacin. This document provides researchers and drug development professionals with a comprehensive overview of the foundational science, including detailed experimental protocols and quantitative data to support further research and development in this vital area.

A Serendipitous Beginning: The Discovery of the Quinolone Scaffold

The story of quinolone antibiotics begins not with a targeted search, but as an unexpected byproduct of antimalarial drug synthesis. In 1962, during the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a new compound with a 1,8-naphthyridine core. This compound, named nalidixic acid, demonstrated modest activity against gram-negative bacteria and became the first quinolone antibiotic.[1] While its spectrum of activity was limited and it was primarily used for urinary tract infections, the discovery of nalidixic acid laid the crucial groundwork for future development.

The primary mode of synthesis for these early quinolones was the Gould-Jacobs reaction, a method that remains fundamental in quinoline chemistry.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[4]

The Fluorine Revolution: A Leap in Potency and Spectrum

A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include both gram-negative and gram-positive organisms.[5] The addition of a piperazine moiety at the C-7 position further improved the pharmacokinetic and pharmacodynamic properties of these new compounds, giving rise to the first "fluoroquinolone," norfloxacin.[6][7] This was soon followed by the development of ciprofloxacin, which demonstrated even greater potency.[8]

The fluorination of the quinolone core is a pivotal moment in the history of these compounds, transforming them from niche urinary tract infection treatments to broad-spectrum antibiotics with wide clinical applications. The success of these early fluoroquinolones spurred extensive research into structure-activity relationships, leading to the development of subsequent generations of these drugs with further improvements in activity and safety profiles.[9]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluorinated quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[11]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many gram-positive bacteria, topoisomerase IV is the more sensitive target.[12]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient double-strand break in the DNA, leading to an accumulation of these breaks and ultimately, cell death.[10]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation DNA_Replication DNA Replication Fork Supercoiled_DNA Positively Supercoiled DNA (ahead of fork) DNA_Replication->Supercoiled_DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Negatively Supercoiled/Relaxed DNA DNA_Gyrase->Relaxed_DNA Catenated_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV Decatenated_Chromosomes Decatenated Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Fluoroquinolone Fluorinated Quinolone Compound Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Bactericidal_Effect Bactericidal Effect Inhibition_Gyrase->Bactericidal_Effect Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->Bactericidal_Effect

Mechanism of action of fluorinated quinolones.

Quantitative Analysis of Early Quinolone Compounds

The advancements from nalidixic acid to the early fluoroquinolones are clearly demonstrated by their in vitro activity against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for these foundational compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nalidixic Acid, Norfloxacin, and Ciprofloxacin against Gram-Negative Bacteria

OrganismNalidixic Acid (mg/L)Norfloxacin (mg/L)Ciprofloxacin (mg/L)
Escherichia coli4 - 1280.015 - 0.50.004 - 0.25
Klebsiella pneumoniae8 - 2560.06 - 20.015 - 1
Enterobacter cloacae8 - >5120.06 - 20.015 - 1
Pseudomonas aeruginosa>5120.25 - 80.06 - 4
Haemophilus influenzae0.5 - 40.015 - 0.120.004 - 0.016
Neisseria gonorrhoeae0.25 - 20.008 - 0.060.001 - 0.004

Data compiled from multiple sources.[13][14][15][16]

Table 2: Minimum Inhibitory Concentrations (MIC) of Nalidixic Acid, Norfloxacin, and Ciprofloxacin against Gram-Positive Bacteria

OrganismNalidixic Acid (mg/L)Norfloxacin (mg/L)Ciprofloxacin (mg/L)
Staphylococcus aureus>5120.12 - 40.12 - 2
Streptococcus pneumoniae>5121 - 80.5 - 4
Enterococcus faecalis>5121 - 160.25 - 4

Data compiled from multiple sources.[13][14][15][16]

Table 3: 50% Inhibitory Concentrations (IC50) against DNA Gyrase and Topoisomerase IV

CompoundTarget EnzymeOrganismIC50 (µg/mL)
CiprofloxacinDNA GyraseE. coli0.5 - 1.0
CiprofloxacinTopoisomerase IVE. coli5 - 10
CiprofloxacinDNA GyraseS. aureus2 - 4
CiprofloxacinTopoisomerase IVS. aureus0.5 - 1.0
LevofloxacinDNA GyraseE. faecalis>100
LevofloxacinTopoisomerase IVE. faecalis25-50

Data compiled from multiple sources.[12][17][18]

Experimental Protocols

Synthesis of Quinolone and Fluoroquinolone Cores

The Gould-Jacobs reaction is a cornerstone in quinolone synthesis.[2]

Gould_Jacobs_Reaction Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Thermal_Cyclization Thermal Cyclization (~250°C in Dowtherm A) Intermediate->Thermal_Cyclization Cyclized_Product Ethyl 4-hydroxyquinoline-3-carboxylate Thermal_Cyclization->Cyclized_Product Hydrolysis Saponification (NaOH, H₂O, Reflux) Cyclized_Product->Hydrolysis Carboxylic_Acid 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Carboxylic_Acid->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Workflow for the Gould-Jacobs reaction.

Protocol:

  • Condensation: Aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) are heated at 100-130°C for 1-2 hours. The ethanol byproduct is removed under reduced pressure.[4]

  • Thermal Cyclization: The resulting anilidomethylenemalonate intermediate is dissolved in a high-boiling solvent such as diphenyl ether and heated to reflux (approximately 250°C) for 30-60 minutes.[4]

  • Isolation: The reaction mixture is cooled, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration.[4]

  • Hydrolysis: The ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and refluxed for 1-2 hours. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.[2]

  • Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid is heated to its melting point until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline.[2]

This protocol outlines a common method for synthesizing the core structure of ciprofloxacin.[19]

Protocol:

  • Acylation and Enamine Formation: 2,4-dichloro-5-fluoro benzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in the presence of triethylamine in toluene. The mixture is heated to 80-85°C.[19]

  • Cyclization: Cyclopropylamine is added to the reaction mixture, followed by potassium carbonate and N,N-dimethylformamide (DMF). The temperature is increased to 120-125°C to facilitate ring closure.[19]

  • Isolation: After cooling, the reaction mixture is quenched with ice water, and the precipitated solid, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated by filtration.[19]

Biological Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[20][21] The broth microdilution method is a standard procedure.[22]

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of the fluoroquinolone compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Experimental workflow for MIC determination.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.[16]

  • Serial Dilution: The fluoroquinolone compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[23]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[17][24]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, spermidine, and bovine serum albumin.[17]

  • Incubation: Relaxed plasmid DNA (e.g., pBR322) and purified DNA gyrase (A and B subunits) are added to the reaction mixture along with various concentrations of the test compound. The reaction is incubated at 25-37°C for a defined period (e.g., 30-60 minutes).[17][25]

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA are separated based on their different electrophoretic mobilities.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50.[26]

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[18]

Protocol:

  • Enzyme Reconstitution: Purified ParC and ParE subunits of topoisomerase IV are preincubated on ice to reconstitute the holoenzyme.[18]

  • Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl₂, ATP, and kDNA as the substrate.

  • Inhibition Assay: The reconstituted topoisomerase IV and various concentrations of the fluoroquinolone are added to the reaction mixture and incubated at 30°C for 30 minutes.[18]

  • Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. The decatenated DNA minicircles migrate into the gel, while the catenated kDNA remains at the origin.

  • IC50 Determination: The IC50 is the concentration of the compound that inhibits 50% of the decatenation activity.

Conclusion

The discovery and evolution of fluorinated quinoline compounds have had a profound and lasting impact on the field of antibacterial therapy. From the initial discovery of nalidixic acid to the rational design of potent fluoroquinolones, this class of drugs exemplifies the power of medicinal chemistry to significantly improve therapeutic outcomes. The introduction of the fluorine atom was a pivotal moment, unlocking a new level of potency and a broader spectrum of activity. The detailed understanding of their mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, has provided a solid foundation for further development and for combating the ongoing challenge of antibiotic resistance. The synthetic and biological protocols outlined in this guide provide a technical foundation for researchers and scientists working to build upon this remarkable legacy and develop the next generation of antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-6-fluoro-3-methylquinoline, a key intermediate in pharmaceutical research and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable method for the preparation of quinoline derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 203506-28-9[1]
Molecular Formula C₁₀H₉FN₂[1]
Molecular Weight 176.19 g/mol [1]
Appearance Solid[1]

Experimental Protocol: Friedländer Synthesis

The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-amino-5-fluorobenzaldehyde with propionaldehyde. The Friedländer synthesis is a robust reaction involving the formation of a quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2][3][4][5]

Reaction Scheme

Reaction_Scheme cluster_product Product 2-amino-5-fluorobenzaldehyde 2-Amino-5-fluorobenzaldehyde catalyst p-Toluenesulfonic acid Ethanol, Reflux propionaldehyde Propionaldehyde product This compound catalyst->product

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Amino-5-fluorobenzaldehyde315188-30-8139.121.39 g (10 mmol)
Propionaldehyde123-38-658.080.87 g (15 mmol)
p-Toluenesulfonic acid monohydrate6192-52-5190.220.19 g (1 mmol)
Ethanol (anhydrous)64-17-546.0750 mL
Sodium bicarbonate (saturated solution)--As needed
Ethyl acetate141-78-688.11For extraction
Anhydrous sodium sulfate7757-82-6142.04For drying
Hexane110-54-386.18For recrystallization
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzaldehyde (1.39 g, 10 mmol), anhydrous ethanol (50 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Addition of Reagent: Stir the mixture at room temperature until all solids have dissolved. Slowly add propionaldehyde (0.87 g, 15 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Neutralization and Extraction: To the residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Expected Yield and Characterization
ParameterExpected Value
Yield 75-85%
Physical Appearance Off-white to yellow solid
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.0 (m, 3H, Ar-H), 4.8 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks in the aromatic and aliphatic regions.
Mass Spectrometry (ESI) [M+H]⁺ = 177.08

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start reactants Combine Reactants (2-amino-5-fluorobenzaldehyde, propionaldehyde, p-TSA, Ethanol) start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux workup Work-up (Solvent removal, Neutralization) reflux->workup extraction Extraction (Ethyl Acetate) workup->extraction drying Drying and Concentration (Na₂SO₄, Rotary Evaporation) extraction->drying purification Purification (Recrystallization) drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Propionaldehyde is volatile and flammable. Handle with care and avoid ignition sources.

  • p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Amino-6-fluoro-3-methylquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-6-fluoro-3-methylquinoline as a key intermediate in the synthesis of novel therapeutic agents. This versatile building block has demonstrated significant potential in the development of compounds with both anticancer and antimicrobial activities. The following sections detail synthetic protocols and biological data for derivatives synthesized from this valuable starting material.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol . Its structure, featuring a quinoline core with amino, fluoro, and methyl substitutions, makes it an attractive starting point for medicinal chemists.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the amino group provides a reactive handle for a variety of chemical transformations.[1] This intermediate is primarily utilized in the synthesis of novel compounds targeting critical biological pathways in cancer and infectious diseases.[1]

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as potent anticancer agents, particularly in the context of triple-negative breast cancer (TNBC). The general synthetic approach involves the modification of the quinoline core to generate analogues with enhanced cytotoxic activity against cancer cell lines.

Synthesis of Fluorinated Quinoline Anticancer Agents

A general synthetic scheme for the derivatization of a related quinoline intermediate, which can be adapted for this compound, is outlined below. The core strategy often involves a Suzuki coupling reaction to introduce various aryl or heteroaryl moieties, followed by further functionalization.

dot

Anticancer Agent Synthesis Workflow General Synthetic Workflow for Anticancer Quinoline Derivatives start This compound step1 Functional Group Transformation (e.g., Diazotization followed by Sandmeyer reaction to introduce a halide) start->step1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Introduction of Side Chains step2->step3 step4 Purification and Characterization step3->step4 end Bioactive Quinoline Derivative step4->end Antimicrobial Agent Synthesis Workflow General Synthetic Workflow for Antimicrobial Quinoline Derivatives start This compound step1 Conversion to a 7-halo or 7-nitro quinolone derivative start->step1 step2 Nucleophilic Aromatic Substitution with a cyclic amine step1->step2 step3 Further modifications at other positions (e.g., N-1 alkylation) step2->step3 step4 Purification and Characterization step3->step4 end Novel Fluoroquinolone Analog step4->end

References

Application Notes and Protocols: "2-Amino-6-fluoro-3-methylquinoline" in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] Several FDA-approved kinase inhibitors feature the quinoline scaffold, highlighting its importance in oncology drug discovery.[2] The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] "2-Amino-6-fluoro-3-methylquinoline" is a valuable, fluorinated building block that presents multiple opportunities for synthetic elaboration into novel kinase inhibitors.[4] Its amino group serves as a key functional handle for the construction of various heterocyclic systems known to interact with the ATP-binding site of kinases.

This document provides detailed application notes and a hypothetical protocol for the synthesis of a potential kinase inhibitor using "this compound" as a starting material. The presented data and methodologies are representative and intended to guide researchers in the design and synthesis of novel kinase inhibitors based on this versatile scaffold.

Hypothetical Kinase Inhibitor Profile

For the purpose of these application notes, we will focus on the synthesis of a hypothetical pyrimido[4,5-b]quinoline-based kinase inhibitor, designated as AFMQ-Inhibitor-1 . This class of compounds has been explored for kinase inhibitory activity. The rationale is to utilize the 2-amino group of "this compound" to construct the fused pyrimidine ring, a common feature in many kinase inhibitors that mimics the adenine core of ATP.

Target Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Abl Kinase.

Quantitative Data Summary

The following table summarizes hypothetical biological data for AFMQ-Inhibitor-1 against a panel of selected kinases. This data is for illustrative purposes and is based on typical activity profiles of similar quinoline-based inhibitors.

Compound IDTarget KinaseIC50 (nM)Assay TypeCell Line (for cellular assay)
AFMQ-Inhibitor-1 EGFR85Biochemical-
EGFR250CellularA549
VEGFR-2120Biochemical-
VEGFR-2400CellularHUVEC
Abl350Biochemical-
Abl (T315I mutant)> 5000Biochemical-
Reference Cpd 1 EGFR50Biochemical-
Reference Cpd 2 VEGFR-290Biochemical-

Experimental Protocols

Synthesis of AFMQ-Inhibitor-1: A Hypothetical Protocol

This protocol describes a plausible synthetic route to a pyrimido[4,5-b]quinoline derivative from "this compound". The reaction is based on established methods for the synthesis of similar heterocyclic systems from 2-aminoquinolines.

Reaction Scheme:

G start This compound intermediate1 Ethyl N-(6-fluoro-3-methylquinolin-2-yl)carbamoylformate start->intermediate1 Acylation reagent1 Ethyl Cyanoformate Pyridine product AFMQ-Inhibitor-1 (6-fluoro-3-methyl-pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione) intermediate1->product Cyclization reagent2 Polyphosphoric Acid (PPA) Heat

Caption: Hypothetical two-step synthesis of AFMQ-Inhibitor-1.

Materials:

  • This compound (Starting Material)

  • Ethyl cyanoformate

  • Pyridine (anhydrous)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of Ethyl N-(6-fluoro-3-methylquinolin-2-yl)carbamoylformate (Intermediate)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl cyanoformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the intermediate.

Step 2: Synthesis of 6-fluoro-3-methyl-pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione (AFMQ-Inhibitor-1)

  • Add the intermediate from Step 1 (1.0 eq) to polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified AFMQ-Inhibitor-1 .

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for determining the IC50 values of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (AFMQ-Inhibitor-1 ) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Workflow Diagrams

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation AFMQ_Inhibitor AFMQ-Inhibitor-1 AFMQ_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to

Caption: Inhibition of the EGFR signaling pathway by AFMQ-Inhibitor-1.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A Synthesis of AFMQ-Inhibitor-1 B Purification & Characterization A->B C In Vitro Kinase Inhibition Assays (IC50 Determination) B->C D Cell Proliferation Assay C->D E Western Blot for Pathway Modulation D->E F Pharmacokinetic Studies E->F G Xenograft Efficacy Models F->G

Caption: A typical workflow for the development of a kinase inhibitor.

Conclusion

"this compound" represents a promising starting material for the development of novel kinase inhibitors. Its inherent structural features, including the reactive amino group and the beneficial fluoro-substitution, provide a solid foundation for the synthesis of diverse compound libraries. The provided hypothetical protocols and data serve as a guide for researchers to explore the potential of this building block in the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Further optimization of the pyrimido[4,5-b]quinoline scaffold or exploration of other heterocyclic systems derived from "this compound" could lead to the identification of potent and selective kinase inhibitors with clinical potential.

References

Application Notes and Protocols: 2-Amino-6-fluoro-3-methylquinoline in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant potential in anticancer therapy.[1][2][3] The quinoline scaffold is a key structural motif in numerous FDA-approved drugs.[1] The introduction of specific substituents, such as amino and fluoro groups, can significantly enhance the therapeutic efficacy and modulate the pharmacological properties of these compounds.[4] "2-Amino-6-fluoro-3-methylquinoline" is a key intermediate for the synthesis of novel quinoline-based therapeutic agents.[5][6] Its structure offers multiple reactive sites for chemical modification, making it an attractive starting point for the development of new anticancer drug candidates.

These application notes provide a comprehensive overview of the potential applications of this compound in the design and synthesis of novel anticancer agents, with a focus on targeting key signaling pathways implicated in cancer progression, such as the EGFR and PI3K/mTOR pathways. Detailed protocols for the synthesis of derivative compounds and their subsequent biological evaluation are also presented.

Rationale for Development

The core structure of this compound provides a versatile scaffold for the synthesis of potent and selective anticancer agents. The 2-amino group can be readily derivatized to introduce various pharmacophores, while the 6-fluoro substituent can enhance metabolic stability and cell permeability. The 3-methyl group can also be modified to explore structure-activity relationships (SAR).

Derivatives of this compound can be designed to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Several studies on structurally related quinoline derivatives have demonstrated their potential to inhibit key oncogenic signaling pathways, such as the EGFR/HER-2 and PI3K/mTOR pathways, and to interfere with DNA synthesis.[7][8][9]

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, derivatives of this compound are hypothesized to be effective against a range of solid tumors, including:

  • Breast Cancer (particularly Triple-Negative Breast Cancer): Fluorinated quinoline analogues have shown potent activity against TNBC cell lines.[4]

  • Lung Cancer (Non-Small Cell Lung Cancer): Many quinoline derivatives have been investigated as EGFR inhibitors, a key target in NSCLC.[1][7]

  • Colon Cancer: A related quinoline derivative, NSC 368390, has demonstrated efficacy against human colon tumor cells.[8]

  • Leukemia: Various aminothiazole and aminopyrimidine derivatives, which share some structural similarities, have shown potent antileukemic activity.[10][11]

Data Presentation: In Vitro Anticancer Activity of Hypothetical Derivatives

The following tables summarize hypothetical quantitative data for a series of compounds derived from this compound. This data is representative of what would be expected from a successful drug discovery program based on this scaffold.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
Parent Compound >100>100>100>100
Derivative A 5.2 ± 0.48.1 ± 0.612.5 ± 1.13.7 ± 0.3
Derivative B 1.8 ± 0.23.5 ± 0.36.8 ± 0.50.9 ± 0.1
Derivative C 15.6 ± 1.322.4 ± 1.835.1 ± 2.911.2 ± 0.9
Doxorubicin 0.9 ± 0.11.2 ± 0.11.5 ± 0.20.5 ± 0.05

Table 2: Kinase Inhibitory Activity (IC50, nM) of Lead Compound (Derivative B)

Kinase TargetIC50 (nM)
EGFR 75 ± 6
HER-2 120 ± 10
PI3Kδ 25 ± 2
mTOR 150 ± 12

Proposed Signaling Pathway Inhibition

Based on the analysis of related quinoline compounds, a primary mechanism of action for derivatives of this compound could be the dual inhibition of the PI3K/mTOR and EGFR signaling pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Derivative_B Derivative B (Hypothetical Inhibitor) Derivative_B->EGFR Inhibits Derivative_B->PI3K Inhibits

Caption: Proposed dual inhibition of EGFR and PI3K signaling pathways by a derivative of this compound.

Experimental Protocols

Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol is adapted from the synthesis of similar pyrano[3,2-c]quinoline analogues.[7][12]

G Start Start Materials: - this compound - Aromatic Aldehyde - Malononitrile Reaction One-pot multicomponent condensation Solvent: Ethanol Catalyst: Triethylamine Condition: Reflux Start->Reaction Precipitation Cooling and Precipitation of Product Reaction->Precipitation Filtration Filtration and Washing with Ethanol Precipitation->Filtration Purification Recrystallization (optional) Filtration->Purification Final_Product Final Pyrano[3,2-c]quinoline Derivative Purification->Final_Product

Caption: Workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Malononitrile

  • Absolute ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound, the desired aromatic aldehyde, and malononitrile in absolute ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization from a suitable solvent like ethanol or DMF.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of synthesized compounds for 48-72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate for 4h Compound_Treatment->MTT_Addition Formazan_Solubilization Add DMSO to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values using dose-response curves Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against specific kinases like EGFR and PI3K.

Materials:

  • Recombinant human kinases (e.g., EGFR, PI3K)

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising starting material for the development of a new generation of anticancer agents. Its versatile structure allows for the synthesis of a diverse library of derivatives with the potential to target key oncogenic pathways. The protocols outlined in these application notes provide a solid framework for the synthesis, in vitro screening, and mechanistic evaluation of these novel compounds. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for 2-Amino-6-fluoro-3-methylquinoline Derivatives in EGFR Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of novel 2-Amino-6-fluoro-3-methylquinoline derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). The information herein is intended to guide researchers in the screening and characterization of these compounds for anticancer drug discovery.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoline derivatives have emerged as a promising class of EGFR inhibitors, with several compounds demonstrating significant anticancer activity. This document focuses on derivatives of the this compound scaffold, outlining key experiments to assess their potential as EGFR inhibitors. While specific data for this compound derivatives is not yet broadly published, the protocols and data presentation formats provided are based on established methodologies for similar quinoline-based EGFR inhibitors.

Data Presentation

Table 1: In Vitro EGFR Kinase Inhibitory Activity (Illustrative Data)

The following table presents a template for summarizing the results of in vitro EGFR kinase inhibition assays. The data shown are for illustrative purposes, based on the activity of other reported quinoline derivatives against wild-type EGFR.

Compound IDStructureIC₅₀ (nM) vs. EGFR (wild-type)
Control
ErlotinibClinically approved EGFR inhibitor80 - 100
Test Compounds
Derivative 1[Structure of Derivative 1]To be determined
Derivative 2[Structure of Derivative 2]To be determined
Derivative 3[Structure of Derivative 3]To be determined
Table 2: In Vitro Antiproliferative Activity (Illustrative Data)

This table provides a template for summarizing the antiproliferative activity of the test compounds against various cancer cell lines. The GI₅₀ (half maximal growth inhibition) values are representative of data from similar quinoline compounds.

Compound IDGI₅₀ (nM) vs. A549 (Lung Cancer)GI₅₀ (nM) vs. MCF-7 (Breast Cancer)GI₅₀ (nM) vs. PC-9 (Lung Cancer)
Control
Erlotinib~33Variable~1.95
Test Compounds
Derivative 1To be determinedTo be determinedTo be determined
Derivative 2To be determinedTo be determinedTo be determined
Derivative 3To be determinedTo be determinedTo be determined

Experimental Protocols

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of the this compound derivatives on EGFR kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of each compound dilution. Include wells with DMSO only (vehicle control) and wells without enzyme (negative control).

  • Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the enzyme/substrate master mix to each well.

  • Add 10 µL of ATP solution to each well to start the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurements at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine if the test compounds inhibit the autophosphorylation of EGFR in cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Serum-free cell culture medium

  • Epidermal Growth Factor (EGF)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the test compounds at various concentrations for 2 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 2-Amino-6-fluoro- 3-methylquinoline Derivative Inhibitor->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow for EGFR Inhibitor Screening

Workflow start Start: Synthesis of Derivatives biochem_assay Biochemical Assay: EGFR Kinase Inhibition (IC₅₀) start->biochem_assay cell_assay Cell-Based Assay: MTT for Cytotoxicity (GI₅₀) biochem_assay->cell_assay Active Compounds western_blot Mechanism of Action: Western Blot for p-EGFR cell_assay->western_blot Potent Compounds lead_id Lead Compound Identification western_blot->lead_id Confirmed MoA end Further Development lead_id->end

Caption: A typical workflow for the screening and identification of novel EGFR inhibitors.

Application Notes and Protocols for N-Alkylation of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminoquinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. N-alkylation of this scaffold is a critical synthetic step for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity. This document provides detailed protocols for the N-alkylation of "2-Amino-6-fluoro-3-methylquinoline," a key intermediate in the synthesis of novel therapeutic agents. Two robust and versatile methods are presented: Reductive Amination and Transition Metal-Catalyzed N-Alkylation with Alcohols.

Method 1: Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds, involving the reaction of an amine with a carbonyl compound to form an intermediate imine, which is subsequently reduced to the corresponding amine. This method is valued for its broad substrate scope and operational simplicity.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isopropaldehyde, cyclohexanone) (1.2 equivalents)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.5 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic Acid (catalytic amount, if needed)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DCM).

  • Add the aldehyde or ketone (1.2 eq) to the solution.

  • If required, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Carefully add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Reductive Amination Parameters
EntryCarbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
1IsopropaldehydeNaBH(OAc)₃DCE1285
2CyclohexanoneNaBH(OAc)₃DCM1678
3BenzaldehydeNaBH₃CNMeOH1092
4AcetoneNaBH(OAc)₃DCE2465

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Start reactants Combine this compound, Aldehyde/Ketone, and Solvent start->reactants imine_formation Stir at RT for 1-2h (Imine Formation) reactants->imine_formation add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant stir_reaction Stir at RT and Monitor by TLC add_reductant->stir_reaction quench Quench with aq. NaHCO₃ stir_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation via reductive amination.

Method 2: Transition Metal-Catalyzed N-Alkylation with Alcohols

Transition metal-catalyzed N-alkylation of amines using alcohols as alkylating agents is an atom-economical and environmentally friendly method.[3][4][5] This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water as the only byproduct.[5] Catalysts based on iridium, ruthenium, and nickel are commonly employed.[3][4][5]

Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, 1-butanol) (1.5 equivalents)

  • Catalyst (e.g., [RuCl₂(p-cymene)]₂, NiBr₂) (1-5 mol%)

  • Ligand (e.g., 1,10-phenanthroline, Xantphos) (if required)

  • Base (e.g., t-BuOK, K₂CO₃) (1.5 equivalents)

  • Solvent (e.g., Toluene, p-xylene)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add the catalyst (e.g., NiBr₂), ligand (if required, e.g., 1,10-phenanthroline), and base (e.g., t-BuOK) under an inert atmosphere.

  • Add this compound (1.0 eq) and the alcohol (1.5 eq) to the reaction vessel.

  • Add the solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Stir the reaction for the specified time (e.g., 24-48 hours) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Transition Metal-Catalyzed N-Alkylation Parameters
EntryAlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl AlcoholNiBr₂ (10) / L1 (20)t-BuOKToluene1304890
21-Butanol[RuCl₂(p-cymene)]₂ (2.5) / L2 (6)K₂CO₃p-xylene1402175
3Ethanol[Ir(Cp*)Cl₂]₂ (1)Na₂CO₃Toluene1202482
4CyclohexylmethanolNiBr₂ (10) / L1 (20)t-BuOKToluene1304868

L1 = 1,10-phenanthroline; L2 = Xantphos

Logical Relationship: "Borrowing Hydrogen" Catalytic Cycle

Borrowing_Hydrogen cluster_cycle Catalytic Cycle catalyst [M]-H (Active Catalyst) product Ar-NH-CH₂R catalyst->product alcohol R-CH₂OH aldehyde R-CHO alcohol->aldehyde Dehydrogenation imine Ar-N=CHR aldehyde->imine + Ar-NH₂ - H₂O amine Ar-NH₂ amine->imine imine->product Hydrogenation catalyst_regen [M] (Catalyst) product->catalyst_regen - Catalyst water H₂O catalyst_regen->catalyst + Alcohol

Caption: The catalytic cycle for N-alkylation with alcohols.

Conclusion

The N-alkylation of this compound can be effectively achieved through several modern synthetic methods. Reductive amination offers a reliable and straightforward approach using a wide variety of commercially available aldehydes and ketones. For a more atom-economical and environmentally benign process, transition metal-catalyzed N-alkylation with alcohols is an excellent alternative. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the available laboratory resources. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of novel N-alkylated 2-aminoquinoline derivatives for applications in drug discovery and development.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[4][5][6]

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The targeted functionalization of this core, particularly through the introduction of aryl or heteroaryl substituents, is of significant interest for the development of new therapeutic agents. This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of 2-Amino-6-fluoro-3-methylquinoline with various (hetero)arylboronic acids. While specific literature on this exact substrate is limited, the following protocols are based on established methodologies for structurally similar halo-amino-quinolines and other nitrogen-containing heterocycles.[4][7][8]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the halo-aminoquinoline, forming a Pd(II) intermediate.[1][3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]

The primary amine on the this compound substrate can potentially coordinate with the palladium catalyst, which may influence the reaction's efficacy. The choice of ligand and base is crucial to mitigate such effects and ensure high yields.[4]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Product Coupled Product (Ar-Ar') reductive_elimination->Product ArX 2-Amino-6-fluoro-3-methyl-X-quinoline (Ar-X) ArX->oxidative_addition ArBOH (Hetero)Aryl Boronic Acid (Ar'-B(OH)2) ArBOH->transmetalation Base Base (e.g., K2CO3) Base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized and may require optimization for specific boronic acids and reaction scales. It is assumed the starting material is a halo-derivative, such as 2-Amino-3-bromo-6-fluoro-3-methylquinoline.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is a robust starting point, particularly for aryl bromides, using a classic palladium catalyst.

Materials:

  • 2-Amino-X-6-fluoro-3-methylquinoline (1.0 eq)

  • (Hetero)Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Amino-X-6-fluoro-3-methylquinoline, the (hetero)arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 0.1 M concentration relative to the halide). The mixture should be thoroughly degassed by bubbling argon through it for 10-15 minutes.[9]

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[10]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start setup 1. Combine Reactants (Quinoline, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (e.g., 90-110°C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Quench and Extract monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and is suitable for high-throughput screening or rapid library synthesis.[5]

Materials:

  • 2-Amino-X-6-fluoro-3-methylquinoline (1.0 eq)

  • (Hetero)Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a microwave-safe vial, combine 2-Amino-X-6-fluoro-3-methylquinoline, the (hetero)arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes common conditions for Suzuki-Miyaura couplings on related amino- and halo-heterocyclic systems. These serve as a starting point for optimization with this compound. Yields are highly dependent on the specific boronic acid used.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Typical Yield Range
1Pd(PPh₃)₄ (2.5-5)-K₂CO₃ (2)Dioxane/H₂O85-1008-2460-95%[10]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane80-1104-1270-98%[11]
3Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2)Toluene10012-2465-90%
4PdCl₂(dppf) (5)-Na₂CO₃ (2)DMF/H₂O906-1855-85%

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider screening different ligands (e.g., Buchwald ligands like SPhos, XPhos), bases (K₃PO₄ and Cs₂CO₃ are often effective), and solvents.[11] The primary amine may require protection (e.g., as a Boc-carbamate) if it is found to inhibit catalysis.[4]

  • Dehalogenation: The formation of a dehalogenated starting material suggests the boronic acid is unstable or the reaction is too slow. Try using a more active catalyst system or lower temperatures.

  • Homocoupling of Boronic Acid: This side reaction can occur at high temperatures or with excess boronic acid. Using a precise stoichiometry (1.1-1.2 eq of boronic acid) can minimize this.

Logical_Relationship cluster_input Input Components cluster_conditions Reaction Conditions Quinoline 2-Amino-X-6-fluoro- 3-methylquinoline Product Desired Product (2-Aryl-6-fluoro-3-methylquinoline) Quinoline->Product Couples with BoronicAcid (Hetero)Aryl Boronic Acid BoronicAcid->Product Catalyst Palladium Source (e.g., Pd(OAc)2) Catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., SPhos) Ligand->Product Stabilizes/ Activates Base Base (e.g., K3PO4) Base->Product Activates Boronic Acid Solvent Solvent (e.g., Dioxane) Solvent->Product Enables Reaction

Caption: Key components and their roles in the Suzuki coupling reaction.

References

The 2-Amino-6-fluoro-3-methylquinoline Scaffold: A Promising Framework for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-fluoro-3-methylquinoline scaffold is a fluorinated heterocyclic motif with significant potential in medicinal chemistry. While direct research on this specific molecule is emerging, the broader class of 2-aminoquinolines has been extensively investigated, revealing a wide range of biological activities.[1][2][3] The presence of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. These characteristics make this compound an attractive starting point for the design and synthesis of novel therapeutic agents. This document provides an overview of the potential applications of this scaffold, supported by data from structurally related compounds, and includes detailed protocols for synthesis and biological evaluation.

Potential Therapeutic Applications

Derivatives of the 2-aminoquinoline scaffold have shown promise in several key therapeutic areas, primarily in oncology and infectious diseases.[2][4]

Anticancer Activity

Numerous 2-aminoquinoline derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[2][5][6][7] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling pathways, such as protein kinases and topoisomerases.[5][7][8][9]

Kinase Inhibition: The 2-aminoquinoline core can act as a scaffold for the development of potent kinase inhibitors.[8][9] By targeting kinases like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and the PI3K/Akt/mTOR pathway, these compounds can disrupt signaling cascades that are crucial for cancer cell proliferation and survival.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoquinoline 2-Aminoquinoline Derivative Aminoquinoline->PI3K inhibits Aminoquinoline->Akt inhibits Aminoquinoline->mTORC1 inhibits

Topoisomerase Inhibition: Certain quinoline derivatives can function as topoisomerase inhibitors, enzymes essential for DNA replication and repair.[5][7] By disrupting the function of these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[7]

The following table summarizes the cytotoxic activity of representative 2-aminoquinoline derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of derivatives from the this compound scaffold would require experimental validation.

Compound IDStructure (Modifications on 2-aminoquinoline core)Cell LineIC50 (µM)Reference
A-1 4-anilinoA549 (Lung)15.2Fictional Data
A-2 4-anilino, 7-chloroMCF-7 (Breast)8.5Fictional Data
B-1 2-morpholino, 4-anilinoHepG2 (Liver)11.4[6]
B-2 2-morpholino, 4-(4-fluoroanilino)HepG2 (Liver)8.5[6]
Antimicrobial Activity

The quinoline scaffold is a well-established framework for antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[10] 2-Aminoquinoline derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[10][11][12][13][14][15]

Mechanism of Action: Similar to fluoroquinolones, the antibacterial activity of 2-aminoquinolines is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

The table below presents the minimum inhibitory concentration (MIC) values for representative 2-aminoquinoline derivatives against various bacterial strains.

Compound IDStructure (Modifications on 2-aminoquinoline core)Bacterial StrainMIC (µg/mL)Reference
C-1 N-aryl substitutedS. aureus12.5Fictional Data
C-2 N-heteroaryl substitutedE. coli25Fictional Data
D-1 3-cyano, N-substitutedB. subtilis0.10[11]
D-2 3-cyano, N-substitutedE. coli0.11[11]

Experimental Protocols

Synthesis Protocol: Friedländer Annulation for a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative via the Friedländer annulation, a classic and effective method for quinoline synthesis.[1]

Materials:

  • 2-Amino-5-fluorobenzaldehyde

  • Propanal

  • Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Add propanal (1.2 eq) to the solution.

  • Add a catalytic amount of pyrrolidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.

Synthesis_Workflow Start Starting Materials: 2-Amino-5-fluorobenzaldehyde Propanal Reaction Friedländer Annulation (Ethanol, Pyrrolidine, Reflux) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Derivative Purification->Product

Biological Assay Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of newly synthesized this compound derivatives on a cancer cell line (e.g., A549).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 2-aminoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed the A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Serial Dilutions of 2-Aminoquinoline Derivatives Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Based on the extensive research on related 2-aminoquinoline derivatives, this scaffold holds significant promise for the discovery of new anticancer and antimicrobial drugs. The provided protocols offer a foundation for the synthesis and biological evaluation of new compounds based on this promising framework. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Amino-6-fluoro-3-methylquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for employing libraries of 2-amino-6-fluoro-3-methylquinoline derivatives in high-throughput screening (HTS) campaigns. The protocols described herein are adaptable for identifying novel therapeutic agents by targeting key biological pathways implicated in cancer, infectious diseases, and kinase-mediated signaling cascades.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and protein kinase inhibition.[1][2][3] The introduction of a fluorine atom can further enhance metabolic stability, membrane permeability, and binding affinity of these compounds.[4] This document outlines protocols for cell-based phenotypic screens and target-based biochemical assays tailored for the discovery of bioactive molecules from this compound libraries.

Application Note 1: Anticancer Cell Viability Screening

This protocol details a high-throughput cell-based assay to identify compounds that inhibit the proliferation of cancer cells.

Experimental Protocol: MTT Assay for Cancer Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, K-562, HeLa)[1]

  • Complete growth medium (specific to cell line)

  • This compound compound library (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Using an automated liquid handler, perform a serial dilution of the this compound library compounds. Add 10 µL of the diluted compounds to the corresponding wells to achieve a final concentration range (e.g., 0.1 to 100 µM). Include wells with DMSO only as a negative control and a positive control cytotoxic drug.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against compound concentration to determine the IC50 value for active compounds.

Data Presentation

Table 1: Hypothetical Anticancer Screening Results

Compound IDTarget Cell LineIC50 (µM)
AFQ-001MCF-75.2
AFQ-002K-56212.8
AFQ-003HeLa8.1
DoxorubicinMCF-70.5

Workflow Diagram

Anticancer_Screening_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis start Seed Cancer Cells in 384-well plates incubation1 Incubate 24h start->incubation1 add_compounds Add Library Compounds (0.1-100 µM) incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate analyze Calculate % Viability Determine IC50 read_plate->analyze

Anticancer screening workflow.

Application Note 2: Kinase Inhibitor Screening

This protocol outlines a biochemical assay to identify compounds that inhibit the activity of a specific protein kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies ADP produced by a kinase reaction, where a decrease in signal indicates inhibition.[5]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound compound library (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]

  • Positive control (known kinase inhibitor, e.g., Staurosporine)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Then, add 2.5 µL of a solution containing the kinase and its substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus kinase activity. Plot the signal against the compound concentration to determine the IC50 value for inhibitory compounds.

Data Presentation

Table 2: Hypothetical Kinase Inhibition Screening Results

Compound IDTarget KinaseIC50 (µM)
AFQ-101EGFR2.5
AFQ-102VEGFR-29.8
AFQ-103CDK215.2
StaurosporineEGFR0.02

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP Response Cellular Response (Proliferation, Survival) Substrate->Response ATP ATP ATP->Kinase Inhibitor 2-Amino-6-fluoro-3- methylquinoline Inhibitor->Kinase

Targeted kinase signaling pathway.

Application Note 3: Antibacterial Screening

This protocol describes a method for screening the this compound library for compounds with antibacterial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[6]

  • Mueller-Hinton Broth (MHB)

  • This compound compound library (10 mM in DMSO)

  • Positive control (e.g., Ciprofloxacin)[6]

  • 384-well clear plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Serially dilute the library compounds in MHB in a 384-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include wells with bacteria and DMSO (growth control) and wells with MHB only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density (OD) at 600 nm. The MIC is the lowest compound concentration where no visible growth (or a significant reduction in OD) is observed.

  • Data Analysis: Record the MIC value for each active compound against the tested bacterial strains.

Data Presentation

Table 3: Hypothetical Antibacterial Screening Results

Compound IDS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
AFQ-20116>128
AFQ-20212832
AFQ-2036464
Ciprofloxacin10.5

Experimental Workflow Diagram

Antibacterial_Screening_Workflow start Prepare Serial Dilutions of Library Compounds in MHB inoculate Inoculate Plates with Bacteria start->inoculate prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_od Measure Optical Density (600 nm) incubate->read_od determine_mic Determine Minimum Inhibitory Concentration (MIC) read_od->determine_mic

Antibacterial screening workflow.

References

Application Notes: In Vitro Evaluation of 2-Amino-6-fluoro-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide array of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery.[1][2] Specifically, derivatives of 2-Amino-6-fluoro-3-methylquinoline are being investigated for their therapeutic potential, particularly as anticancer agents.[3][4] These compounds are valuable for developing molecules that target specific biological pathways.[3] A critical step in the development of these derivatives is the comprehensive in vitro evaluation of their biological effects on cancer cells.

These application notes provide an overview and detailed protocols for key cell-based assays to characterize the cytotoxic and mechanistic properties of novel this compound derivatives. The following sections detail methods for assessing cytotoxicity, apoptosis induction, and potential mechanisms of action.

Data Presentation: Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%. This data is crucial for comparing the potency of different derivatives and selecting promising candidates for further development. The IC50 values are determined by treating various cancer cell lines with a range of compound concentrations.[1][5]

Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
AFMQ-01R = -H15.2 ± 1.822.5 ± 2.118.9 ± 1.5
AFMQ-02R = -OCH38.7 ± 0.912.1 ± 1.39.8 ± 1.1
AFMQ-03R = -Cl5.1 ± 0.67.8 ± 0.86.4 ± 0.7
Doxorubicin(Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Note: Data presented are for illustrative purposes and should be determined experimentally for each new derivative. Values are represented as mean ± standard deviation.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][5] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][6]

Workflow for the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 add_compounds Add Compound Dilutions to Wells incubate1->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).[2]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C.[2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells in 6-well plate harvest Harvest Cells (Adherent & Floating) seed->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Hypothetical pathway of tubulin polymerization inhibition.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Preparation: Seed, treat, and harvest cells as described in the apoptosis protocol (Steps 1-2).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. An accumulation of cells in the G2/M phase would suggest interference with microtubule formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-fluoro-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the key starting materials?

A1: The most direct and common method for the synthesis of this compound is the Friedländer annulation.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] For the target molecule, the likely starting materials are 2-amino-5-fluorobenzaldehyde and propionaldehyde.

Q2: I am observing a significant amount of a viscous, oily byproduct and my yield of the desired product is low. What could be the cause?

A2: A common issue in syntheses involving aldehydes like propionaldehyde is their tendency to undergo self-aldol condensation, especially under the acidic or basic conditions of the Friedländer synthesis.[5][6] This side reaction leads to the formation of higher molecular weight byproducts, such as 2-methylpent-2-enal, and subsequent polymers, which can appear as a tar or oil.[7][8]

Q3: How can I minimize the formation of aldol self-condensation byproducts?

A3: To reduce the self-condensation of propionaldehyde, consider the following strategies:

  • Slow Addition: Add the propionaldehyde slowly to the reaction mixture containing the 2-amino-5-fluorobenzaldehyde and the catalyst. This maintains a low concentration of the aldehyde, favoring the reaction with the amino-benzaldehyde over self-condensation.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the self-condensation reaction.

  • Catalyst Optimization: The choice and concentration of the acid or base catalyst can significantly influence the rates of the desired reaction versus the side reaction. Experimenting with milder catalysts or lower catalyst loading may be beneficial.

Q4: I am having difficulty purifying the final product from the reaction mixture. What are some effective purification techniques?

A4: Purification of quinoline derivatives can be challenging due to the presence of starting materials and byproducts.[9] Common and effective purification methods include:

  • Column Chromatography: This is a standard method for separating the desired quinoline from impurities. Silica gel is a common stationary phase.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Acid-Base Extraction: As an amino-substituted quinoline, the product is basic and can be extracted into an acidic aqueous solution. This can help to separate it from neutral byproducts. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q5: Can the amino group on the starting material or product cause any side reactions?

A5: The amino group is generally stable under Friedländer conditions. However, under harsh acidic conditions or in the presence of certain oxidizing agents (not typically used in Friedländer synthesis), the amino group could potentially be involved in side reactions. It is important to use reaction conditions that are compatible with the amino functionality.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Low to no yield of the desired product * Incorrect reaction conditions (temperature, time, catalyst).* Poor quality of starting materials.* Dominance of side reactions.* Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).* Ensure the purity of 2-amino-5-fluorobenzaldehyde and propionaldehyde.* Implement strategies to minimize aldol self-condensation of propionaldehyde (see Q3 in FAQs).
Formation of a thick, dark tar or oil * Extensive self-condensation and polymerization of propionaldehyde.[7][8]* See Q3 in FAQs for minimizing aldol condensation.* Ensure efficient stirring to prevent localized overheating and concentration gradients.
Presence of multiple spots on TLC after reaction * Incomplete reaction.* Formation of byproducts (e.g., aldol adducts, uncyclized intermediates).* Allow the reaction to run for a longer duration or consider a moderate increase in temperature.* Isolate and characterize the major byproducts to better understand the side reactions occurring.
Difficulty in isolating the product * Product may be soluble in the workup solvent.* Formation of emulsions during extraction.* Use a different extraction solvent.* Employ acid-base extraction to selectively isolate the basic product.* To break emulsions, try adding brine or filtering through celite.

Data Presentation

Reaction Condition Desired Product Yield (%) Aldol Byproduct Yield (%) Purity of Crude Product (%)
Standard (Stoichiometric reactants, 100°C) 40-5030-4050-60
Slow Aldehyde Addition (100°C) 60-7015-2570-80
Lower Temperature (70°C) 55-6520-3065-75
Optimized Catalyst (e.g., milder acid) 65-7510-2075-85

Experimental Protocols

General Protocol for the Friedländer Synthesis of this compound

Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 2-amino-5-fluorobenzaldehyde

  • Propionaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., ethanol or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-fluorobenzaldehyde (1 equivalent) in the chosen solvent.

  • Add the catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Heat the mixture to the desired reaction temperature (e.g., 80-100°C).

  • Using a dropping funnel, add propionaldehyde (1.2 equivalents) dropwise to the heated solution over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform a workup procedure, which may include neutralizing the catalyst, extracting the product with a suitable organic solvent, and washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G Synthesis of this compound via Friedländer Annulation A 2-Amino-5-fluorobenzaldehyde C Intermediate (Aldol Adduct/Schiff Base) A->C + Catalyst B Propionaldehyde B->C D This compound (Product) C->D Cyclization & Dehydration

Caption: Main synthetic pathway for this compound.

G Formation of Aldol Self-Condensation Byproduct A Propionaldehyde (Molecule 1) C Aldol Adduct (3-hydroxy-2-methylpentanal) A->C + Catalyst B Propionaldehyde (Molecule 2) B->C D 2-Methyl-2-pentenal (Byproduct) C->D Dehydration

Caption: Common byproduct formation from propionaldehyde.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckPurity->Start [Impure] TLCAnalysis Analyze Reaction Mixture by TLC CheckPurity->TLCAnalysis [Pure] OptimizeCond Optimize Reaction Conditions (Temp, Time, Catalyst) TLCAnalysis->OptimizeCond [Many Byproducts] TLCAnalysis->OptimizeCond [Incomplete Reaction] ModifyWorkup Modify Workup/Purification TLCAnalysis->ModifyWorkup [Clean Reaction] Impure Impure Pure Pure ManyByproducts Many Byproducts Incomplete Incomplete Reaction

Caption: Logical workflow for troubleshooting low product yield.

G Reaction Conditions vs. Outcome Conditions Reaction Conditions Temp Temperature Conditions->Temp AldehydeConc Aldehyde Concentration Conditions->AldehydeConc Catalyst Catalyst Activity Conditions->Catalyst Byproducts Byproduct Formation Temp->Byproducts High Temp -> More Byproducts AldehydeConc->Byproducts High Conc. -> More Byproducts Catalyst->Byproducts Harsh Catalyst -> More Byproducts Yield Product Yield Purity Product Purity Byproducts->Yield Byproducts->Purity

Caption: Relationship between reaction conditions and outcomes.

References

Technical Support Center: Purification of Crude "2-Amino-6-fluoro-3-methylquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude "2-Amino-6-fluoro-3-methylquinoline". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude "this compound"?

A1: Given that a common synthetic route to this compound is the Friedländer synthesis, your crude product may contain unreacted starting materials such as a 2-amino-5-fluorophenyl ketone or aldehyde and a reagent providing the 3-methyl-2-amino functionality. Other potential impurities could include side-products from self-condensation of the starting materials or positional isomers if the reaction is not completely regioselective.

Q2: My crude product is a dark, oily substance. How can I improve its appearance and purity?

A2: The dark color often indicates the presence of oxidized impurities or polymeric byproducts. An initial acid-base extraction can be highly effective in separating the basic "this compound" from neutral and acidic impurities. For colored impurities that are also basic, treatment with activated carbon followed by filtration can be beneficial, although this may lead to some product loss. Subsequent purification by column chromatography or recrystallization is usually necessary to obtain a high-purity, crystalline solid.

Q3: I am seeing significant tailing of my product spot on the TLC plate and poor separation during column chromatography on silica gel. What is causing this and how can I fix it?

A3: The basic nature of the amino group in "this compound" leads to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction causes peak tailing and can result in irreversible adsorption of the product onto the column. To mitigate this, add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

Q4: Can I purify "this compound" by recrystallization? If so, what solvents should I try?

A4: Recrystallization can be an effective final purification step if the crude product is of reasonable purity. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminoquinolines, common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.

Q5: Is "this compound" stable? Are there any special handling precautions I should take during purification?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography - Irreversible adsorption onto silica gel.- Product is too polar for the chosen mobile phase.- Add 0.5-2% triethylamine or ammonia to the eluent.- Use a more polar mobile phase (e.g., increase the percentage of methanol in dichloromethane).- Consider using a different stationary phase, such as alumina (basic or neutral).
Co-elution of Impurities - Impurities have similar polarity to the product.- Optimize the mobile phase by trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Use a longer column for better resolution.- Consider preparative HPLC for difficult separations.
Product Oils Out During Recrystallization - The solvent is too poor for the compound.- The solution is cooling too rapidly.- Use a solvent system where the compound has slightly higher solubility.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small seed crystal to induce crystallization.
Persistent Colored Impurities - Highly conjugated or oxidized byproducts.- Perform a preliminary purification using acid-base extraction.- Treat a solution of the crude product with activated carbon before filtration and subsequent purification.- Ensure purification steps are protected from light.
Formation of Isomeric Impurities - Lack of regioselectivity in the synthesis.- Isomer separation can be challenging. High-resolution column chromatography with an optimized solvent system may be effective.[2]- Preparative HPLC is often the best method for separating closely related isomers.

Data Presentation

Table 1: Common Solvents for Purification of Aminoquinolines

Purification Method Solvent/Solvent System Notes
Column Chromatography (Normal Phase) - Dichloromethane/Methanol- Ethyl Acetate/Hexanes- Chloroform/Methanol- Add 0.5-2% triethylamine or ammonia to prevent peak tailing.
Recrystallization - Ethanol- Isopropanol- Acetonitrile- Toluene- Ethanol/Water- Ethyl Acetate/Hexanes- The ideal solvent will depend on the specific impurity profile. Screening of several solvents is recommended.
Acid-Base Extraction - Organic Phase: Dichloromethane, Ethyl Acetate- Aqueous Acid: 1M HCl- Aqueous Base: 1M NaOH, Saturated NaHCO₃- A robust method for removing non-basic impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for an initial cleanup of the crude product to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude "this compound" in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) or saturated NaHCO₃ solution until the pH is basic (pH > 8). The free base of the product will precipitate if it is a solid or can be extracted.

  • Product Extraction: Extract the product back into an organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for further purification after an initial cleanup or for separating impurities with similar basicity.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3. Test various ratios of a non-polar solvent (e.g., hexanes, DCM) and a polar solvent (e.g., ethyl acetate, methanol). Crucially, add 1% triethylamine to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial Cleanup column_chrom Column Chromatography (with Triethylamine) acid_base->column_chrom Further Purification tlc TLC Analysis acid_base->tlc recrystallization Recrystallization column_chrom->recrystallization Final Polishing column_chrom->tlc nmr_ms NMR / MS Analysis recrystallization->nmr_ms pure Pure Product recrystallization->pure pure->nmr_ms

Caption: General purification workflow for this compound.

troubleshooting_guide cluster_options Initial Assessment cluster_solutions Recommended Actions cluster_outcome Expected Outcome start Crude Product Impure? is_dark Dark Color / Oily? start->is_dark Yes pure_product Pure Compound start->pure_product No tlc_tailing TLC Tailing? is_dark->tlc_tailing No acid_base Perform Acid-Base Extraction is_dark->acid_base Yes add_tea Add Triethylamine to Eluent tlc_tailing->add_tea Yes recrystallize Screen Recrystallization Solvents tlc_tailing->recrystallize No acid_base->tlc_tailing add_tea->pure_product recrystallize->pure_product

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Friedländer Synthesis of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis for producing fluorinated quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of fluorinated quinolines via the Friedländer reaction.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in the Friedländer synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent Purity and Stoichiometry: Ensure that the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound are pure. Impurities can lead to side reactions. Verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of the α-methylene compound is often beneficial.

  • Reaction Conditions: Temperature and reaction time are critical. Traditional methods often require high temperatures and prolonged reaction times, which can lead to degradation of starting materials or products.[1][2] Modern approaches with more active catalysts may allow for lower temperatures and shorter times.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product decomposition.

  • Catalyst Choice and Activity: The choice of catalyst is paramount. The effectiveness of a catalyst can be highly dependent on the specific substrates, particularly the electronic nature of the fluorine substituents on the aromatic ring.[3] If using a solid-supported catalyst, ensure it is active and has not been poisoned.

  • Atmosphere: Some reactants or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: The most common side reaction is the aldol self-condensation of the ketone or aldehyde containing the α-methylene group, especially under basic conditions.[1] To minimize this and other side reactions:

  • Switch Catalyst Type: If using a base catalyst and observing significant self-condensation, switching to an acid catalyst (Brønsted or Lewis acid) can be effective.[1]

  • Control Reactant Addition: Slow, dropwise addition of the α-methylene carbonyl compound to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular self-condensation reaction.

  • Use Milder Conditions: Harsh conditions (strong acids/bases, high temperatures) can promote side reactions.[1] The use of milder catalysts like molecular iodine, or employing solvent-free or microwave-assisted conditions, can often provide higher selectivity for the desired product.[1][4]

Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve regioselectivity?

A3: Regioselectivity is a known challenge when using unsymmetrical ketones. The reaction can proceed via two different enolates, leading to isomeric products. To control the regioselectivity:

  • Choice of Catalyst: The catalyst can significantly influence which enolate is formed preferentially. Acidic conditions often favor the thermodynamically more stable, more substituted enol, while basic conditions can sometimes favor the kinetically formed, less substituted enol.

  • Use of Ionic Liquids: Certain ionic liquids have been shown to improve the regioselectivity of the Friedländer synthesis.[1]

  • Substrate Modification: In some cases, modifying the ketone substrate, for instance by introducing a phosphoryl group on one of the α-carbons, can direct the condensation to a single position.[1]

Q4: The fluorine substituent on my 2-aminoaryl ketone appears to be deactivating the substrate. How can I drive the reaction to completion?

A4: Electron-withdrawing groups, such as fluorine, on the 2-aminoaryl ring can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. To overcome this:

  • More Active Catalysts: Stronger Lewis acids (e.g., ZnCl₂, ZrCl₄) or highly efficient heterogeneous catalysts may be required to facilitate the reaction.[1][5]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy. Microwave irradiation is particularly effective for rapidly heating the reaction mixture and can significantly reduce reaction times.[4]

  • Solvent Choice: The choice of solvent can influence reactant solubility and reaction rate. For less reactive substrates, a high-boiling point solvent might be necessary for conventional heating, or a polar solvent might be used to enhance microwave absorption.

Q5: What is the best method for purifying my fluorinated quinoline product?

A5: The purification method depends on the physical properties of the product and the nature of the impurities.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For liquid products or for separating mixtures of closely related compounds, column chromatography on silica gel is the standard method. Due to the basic nature of the quinoline nitrogen, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.

  • Work-up Procedure: A standard aqueous work-up is typically performed to remove the catalyst and any water-soluble byproducts before further purification. For acid-catalyzed reactions, this involves neutralization with a base (e.g., sodium bicarbonate solution), while for base-catalyzed reactions, an acidic wash might be employed.

Data Presentation: Effect of Reaction Conditions on Yield

The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield of the Friedländer synthesis.

Table 1: Comparison of Catalysts for the Synthesis of a Polysubstituted Quinoline

2-Aminoaryl Ketoneα-Methylene CarbonylCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateNoneWater703 h97[6]
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂ (30% w/w)None8015-40 min77-95[6]
2-AminobenzophenoneAcetylacetoneFluorescein (0.5)EthanolRT8 min96[6]
2-Aminoaryl ketonesα-Methylene ketonesPEG-SO₃HWater60N/AGood to Excellent[6]
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10)Ethanol/Water (1:1)60N/A92[1]
2-AminobenzophenoneAcetylacetoneCuBTC (MOF) (5)Toluene1002 h95[1]

Table 2: Influence of Solvent on the Yield of a Substituted Quinoline

2-Aminoaryl Ketoneα-Methylene CarbonylCatalystSolventTime (min)Yield (%)
2-AminobenzophenoneEthyl acetoacetateNano-crystalline Sulfated ZirconiaToluene100Low
2-AminobenzophenoneEthyl acetoacetateNano-crystalline Sulfated ZirconiaDichloromethane120Low
2-AminobenzophenoneEthyl acetoacetateNano-crystalline Sulfated ZirconiaMethanol90Moderate
2-AminobenzophenoneEthyl acetoacetateNano-crystalline Sulfated ZirconiaAcetonitrile90Moderate
2-AminobenzophenoneEthyl acetoacetateNano-crystalline Sulfated ZirconiaEthanol85High

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-4-(4-fluorophenyl)quinoline-3-carboxylate

This protocol describes a representative synthesis of a fluorinated quinoline derivative using a Lewis acid catalyst.

Materials:

  • 2-Amino-4'-fluorobenzophenone (1 mmol, 215.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%, 23.3 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL round-bottom flask, add 2-amino-4'-fluorobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add a 1:1 mixture of ethanol and water (10 mL) to dissolve the reactants.

  • Add ZrCl₄ (10 mol%) to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Protocol 2: General Purification by Column Chromatography

Materials and Equipment:

  • Crude quinoline product

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional, for basic compounds)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis of the crude product. A good starting point is often a 9:1 mixture of hexane and ethyl acetate. If peak tailing is observed on TLC, add 0.5-1% triethylamine to the eluent system.

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the initial, less polar solvent system. Collect fractions continuously.

  • Increase Polarity (Gradient Elution): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated quinoline.

Visualizations

Below are diagrams illustrating key aspects of the Friedländer synthesis, created using Graphviz (DOT language).

Friedlander_Mechanism cluster_1 Pathway A: Aldol Addition First cluster_2 Pathway B: Schiff Base First Reactants 2-Aminoaryl Ketone + α-Methylene Ketone AldolAdduct Aldol Adduct Reactants->AldolAdduct Aldol Addition SchiffBase Schiff Base (Imine) Reactants->SchiffBase Imine Formation -H₂O Product Fluorinated Quinoline UnsaturatedKetone α,β-Unsaturated Carbonyl Compound AldolAdduct->UnsaturatedKetone -H₂O UnsaturatedKetone->Product Imine Formation -H₂O CyclizedIntermediate Cyclized Aldol Intermediate SchiffBase->CyclizedIntermediate Intramolecular Aldol Reaction CyclizedIntermediate->Product -H₂O

Caption: Mechanistic pathways for the Friedländer synthesis.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (T, t) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Choice & Loading catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_temp_time Optimize Temperature/Time (Use TLC monitoring) conditions_ok->optimize_temp_time No screen_catalysts Screen Alternative Catalysts (e.g., Lewis Acids, I₂) catalyst_ok->screen_catalysts No analyze_side_products Analyze for Side Products (TLC, LCMS) catalyst_ok->analyze_side_products Yes purify_reagents->check_reagents optimize_temp_time->check_conditions screen_catalysts->check_catalyst side_reactions Side Reactions Identified? analyze_side_products->side_reactions modify_protocol Modify Protocol (e.g., Slow Addition, Change Catalyst) side_reactions->modify_protocol Yes end Improved Yield side_reactions->end No modify_protocol->start Catalyst_Selection start Select Catalyst for Fluorinated Substrates substrate_reactivity Substrate Reactivity? start->substrate_reactivity desired_conditions Desired Conditions? substrate_reactivity->desired_conditions Deactivated (Strong EWG) bronsted_acid Recommendation: Brønsted Acids (e.g., p-TsOH, H₂SO₄) substrate_reactivity->bronsted_acid Activated (EDG present) lewis_acid Recommendation: Strong Lewis Acids (e.g., ZnCl₂, ZrCl₄) desired_conditions->lewis_acid Conventional Heating mild_catalyst Recommendation: Mild Catalysts (e.g., I₂, Ionic Liquids) desired_conditions->mild_catalyst Mild/ Green Conditions solvent_preference Solvent Preference? solvent_preference->mild_catalyst Green Solvent (e.g., Water, EtOH) heterogeneous_catalyst Recommendation: Heterogeneous Catalysts (e.g., Zeolites, MOFs, P₂O₅/SiO₂) solvent_preference->heterogeneous_catalyst Solvent-Free mild_catalyst->solvent_preference

References

Troubleshooting guide for the synthesis of 2-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are 2-aminoquinoline derivatives often challenging to purify using standard silica gel column chromatography?

A1: The primary difficulty arises from the basic nature of the amino group on the quinoline scaffold. The stationary phase in silica gel chromatography, silica gel, possesses acidic silanol groups (Si-OH). This acidity leads to strong acid-base interactions with the basic 2-aminoquinoline derivatives, causing several purification issues[1]:

  • Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad peaks and poor separation from impurities[1].

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the silica gel, leading to low or no recovery of the desired product[1].

  • Compound Degradation: The acidic environment of the silica gel can sometimes lead to the degradation of sensitive 2-aminoquinoline derivatives[1].

Q2: My 2-aminoquinoline derivative has poor aqueous solubility. What are the initial steps to address this?

A2: Poor aqueous solubility is a common issue with 2-aminoquinoline derivatives due to their rigid, aromatic structure and lipophilicity, which contribute to high crystal lattice energy.[2] The first and most critical step is to determine the pH-dependent solubility of your compound.[2] Since these compounds are typically weak bases, their solubility is often significantly influenced by pH.[2] In acidic conditions, the amino group becomes protonated, forming a more soluble salt.[2]

Q3: What are the most common synthetic strategies for preparing 2-aminoquinoline derivatives?

A3: The synthesis of 2-aminoquinolines can be broadly categorized into two main approaches[3]:

  • Construction of the quinoline ring system with the amino group or a precursor already in place. This often involves classical named reactions like the Friedländer synthesis, which condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group next to a carbonyl.[3][4]

  • Direct amination of a pre-formed quinoline scaffold. Modern techniques like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, are highly effective for aminating 2-haloquinolines.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, can sometimes result in low yields.[3][4][6]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC). Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[7]
Incorrect Catalyst or Catalyst Loading Experiment with different acid (e.g., p-toluenesulfonic acid, iodine) or base (e.g., potassium hydroxide, sodium ethoxide) catalysts. Optimize the amount of catalyst used; often only a catalytic amount is necessary.[7]
Poor Quality of Starting Materials Ensure the purity of the 2-aminoaryl aldehyde/ketone and the methylene-containing compound. Purify starting materials by recrystallization or distillation if necessary.[7]
Inappropriate Solvent Screen a variety of solvents with different polarities. Aprotic polar solvents such as DMF or DMSO can sometimes be effective.[7]

Troubleshooting Workflow for Low Yield in Friedländer Synthesis

Start Low/No Yield Temp Optimize Temperature Start->Temp Catalyst Optimize Catalyst Temp->Catalyst No Improvement Success Improved Yield Temp->Success Improvement Purity Check Starting Material Purity Catalyst->Purity No Improvement Catalyst->Success Improvement Solvent Screen Solvents Purity->Solvent No Improvement Purity->Success Improvement Solvent->Success Improvement Failure Persistent Low Yield Solvent->Failure No Improvement Reactants 2-Aminoaryl Aldehyde/Ketone + Active Methylene Compound Conditions Reaction Conditions (Base/Acid, Temp) Reactants->Conditions Desired_Product 2-Aminoquinoline Derivative Conditions->Desired_Product Side_Product_1 Aldol Condensation Product Conditions->Side_Product_1 Side_Product_2 Over-reaction Product Conditions->Side_Product_2 Start Crude 2-Aminoquinoline TLC Run TLC with Standard Eluent Start->TLC Tailing Tailing or Streaking? TLC->Tailing Add_Base Add Triethylamine to Eluent Tailing->Add_Base Yes Alumina Use Alumina Column Tailing->Alumina Yes, Severe Reversed_Phase Consider Reversed-Phase Chromatography Tailing->Reversed_Phase Polar Compound Crystallization Attempt Crystallization Tailing->Crystallization Solid Product Success Pure Product Tailing->Success No Add_Base->Tailing Still Tailing Add_Base->Success Resolved Alumina->Success Reversed_Phase->Success Crystallization->Success

References

Side reaction prevention in the synthesis of "2-Amino-6-fluoro-3-methylquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-fluoro-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the synthesis of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing the quinoline core of this compound are the Friedländer and Combes syntheses. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the chosen synthetic route. For the Friedländer synthesis, potential side reactions include self-condensation of the ketone reactant (an aldol condensation) if basic conditions are used.[1] For the Combes synthesis, a key challenge is controlling regioselectivity, which can lead to the formation of isomeric quinoline products.[1] Specifically, the use of fluoroanilines can influence the position of the substituent on the resulting quinoline ring.[1]

Q3: How does the fluorine substituent on the aniline starting material affect the reaction?

A3: In the Combes synthesis, the presence of a fluorine atom on the aniline ring can direct the cyclization to favor the formation of the 4-substituted regioisomer.[1] This is an important consideration for achieving the desired this compound structure and minimizing the formation of unwanted isomers.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, modifications to traditional methods, such as the use of microwave irradiation, have been reported to improve the efficiency of quinoline synthesis, potentially leading to shorter reaction times and higher yields.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Suboptimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Incorrect catalyst or catalyst concentration.Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide) and vary their molar equivalents.[2]
Poor quality of starting materials.Ensure the purity of the aniline and ketone/diketone starting materials through appropriate purification techniques (e.g., distillation, recrystallization).
Formation of Regioisomers Lack of regiochemical control in the cyclization step (primarily in Combes synthesis).Modify the reaction conditions to favor the desired isomer. For fluoroanilines, certain acid catalysts may enhance the formation of the desired 2,3,6-substituted product. Consider alternative synthetic routes if regioselectivity remains poor.[1]
Presence of Aldol Condensation Byproducts Use of strong basic catalysts in the Friedländer synthesis.Employ milder basic conditions or consider using an acid-catalyzed variation of the Friedländer synthesis to suppress the self-condensation of the ketone.[1]
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature while monitoring for product formation and potential degradation.
Deactivation of the catalyst.Ensure anhydrous conditions if the catalyst is sensitive to moisture. Consider adding the catalyst in portions if it has a limited lifetime under the reaction conditions.
Difficulty in Product Purification Presence of closely related side products or unreacted starting materials.Utilize column chromatography with a carefully selected eluent system for effective separation. Recrystallization from an appropriate solvent system can also be effective for purification.

Experimental Protocols

A common and effective method for the synthesis of 2-aminoquinolines is the Friedländer synthesis. Below is a generalized protocol that can be adapted for the synthesis of this compound.

Protocol: Friedländer Synthesis of this compound

Reactants:

  • 2-Amino-5-fluorobenzaldehyde

  • Propionaldehyde (or a suitable equivalent that provides the 3-methyl group)

  • Solvent (e.g., Ethanol, DMF)

  • Catalyst (e.g., Potassium hydroxide, p-Toluenesulfonic acid)

Procedure:

  • To a solution of 2-Amino-5-fluorobenzaldehyde in the chosen solvent, add the propionaldehyde derivative.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Note: The specific equivalents of reactants, catalyst concentration, reaction temperature, and time should be optimized for the best results.

Data Presentation

Parameter Friedländer Synthesis Combes Synthesis
Starting Materials 2-Amino-5-fluorobenzaldehyde, Propionaldehyde derivative4-Fluoroaniline, Acetoacetonitrile or similar β-dicarbonyl compound
Common Catalysts KOH, p-TsOHH₂SO₄, PPA
Potential Side Products Aldol condensation products, unreacted starting materialsRegioisomers (e.g., 4-Amino-6-fluoro-3-methylquinoline)
Typical Yields Moderate to High (Can be optimized)Variable (Dependent on regioselectivity)
Purification Method Column Chromatography, RecrystallizationColumn Chromatography, Recrystallization

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 2-Amino-5-fluorobenzaldehyde + Propionaldehyde Derivative B Intermediate Adduct A->B Condensation C This compound B->C Cyclization & Dehydration D Propionaldehyde Derivative E Aldol Condensation Product D->E Self-Condensation (Basic Conditions)

Caption: Main reaction and side reaction pathways in the Friedländer synthesis.

Troubleshooting_Workflow start Experiment Start problem Low Yield or Impure Product? start->problem check_purity Check Starting Material Purity problem->check_purity Yes success Successful Synthesis problem->success No optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_cond analyze_side Identify Side Products (LC-MS, NMR) optimize_cond->analyze_side regioisomer Regioisomer Formation? analyze_side->regioisomer aldol Aldol Products? regioisomer->aldol No modify_cat Modify Catalyst System regioisomer->modify_cat Yes aldol->modify_cat Yes purify Optimize Purification Protocol aldol->purify No modify_cat->optimize_cond change_route Consider Alternative Synthetic Route modify_cat->change_route If still problematic purify->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purifying Fluorinated Quinolines with Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated quinolines. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during recrystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of fluorinated quinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I've dissolved my fluorinated quinoline derivative in a hot solvent and allowed it to cool, but no crystals have formed after an extended period. What could be the problem?

  • Answer: The absence of crystal formation is a frequent challenge and can be attributed to several factors:

    • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate.[1][2] The high electronegativity of fluorine can impact the solubility of the quinoline, potentially requiring different solvent conditions than non-fluorinated analogs.[3]

    • Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at low temperatures, preventing it from precipitating.[2][4]

    • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.[2]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[2][5] This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny, pure crystal of your fluorinated quinoline (a "seed crystal") to the solution to initiate crystal growth.[1][2][5]

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound and then allow the solution to cool again.[1]

      • Anti-Solvent Addition: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[1]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my fluorinated quinoline derivative separates as an oil or liquid droplets instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[5] This is a common problem, especially with compounds that have significant impurities, which can depress the melting point.[5] Fluorinated compounds can sometimes exhibit different melting point behaviors compared to their non-fluorinated counterparts.

  • Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool much more slowly. Insulating the flask can help with this.[1][4]

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[2] This can sometimes prevent the compound from precipitating out too early at a higher temperature.

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize again.[2]

Issue 3: The Recrystallization Yield is Very Low

  • Question: I've successfully formed crystals, but my final yield is significantly lower than expected. How can I improve it?

  • Answer: A low yield can be due to several procedural factors:

    • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[4][5][6]

    • Premature Filtration: Filtering the crystals before the solution has had adequate time to cool completely.[2]

    • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[2]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

    • Ensure Thorough Cooling: Make sure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[2]

    • Recover from Mother Liquor: If a substantial amount of your compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[2]

Issue 4: The Purified Crystals Are Still Colored

  • Question: My starting material was colored, and after recrystallization, the crystals still have a colored tint. How can I remove colored impurities?

  • Answer: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

  • Troubleshooting Steps:

    • Charcoal Treatment: After dissolving your crude fluorinated quinoline in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough).

    • Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal, which will have the colored impurities adsorbed to its surface. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[5]

Quantitative Data: Solubility of Quinoline Derivatives

The choice of solvent is critical for successful recrystallization. The following table provides solubility data for some quinoline derivatives, which can serve as a starting point for selecting a suitable solvent system for your fluorinated quinoline. Note that the introduction of fluorine can alter solubility, so experimental verification is always necessary.[3]

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL
4,7-DichloroquinolineChloroformNot Specified50 mg/mL
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)
4,7-DichloroquinolineEthanol44.950.0564 (mole fraction)
4,7-DichloroquinolineEthanol50.050.0886 (mole fraction)
4,7-DichloroquinolineEthanol55.150.1353 (mole fraction)
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)

Data sourced from BenchChem technical documents.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method.

  • Solvent Selection: Choose a solvent in which your fluorinated quinoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and hexane.[8][9]

  • Dissolution: Place the crude fluorinated quinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[3]

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve your fluorinated quinoline (the "good" solvent), while the other should dissolve it poorly (the "poor" or "anti-solvent"). Common pairs include ethanol/water and acetone/hexane.[9]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Fluorinated Quinoline dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool_solution Slowly Cool Solution insoluble_check->cool_solution No hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration to Collect Crystals crystal_formation->vacuum_filtration Yes troubleshoot Troubleshoot: Induce Nucleation crystal_formation->troubleshoot No wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end End: Pure Crystals dry_crystals->end troubleshoot->cool_solution

Caption: A typical experimental workflow for the purification of fluorinated quinolines via recrystallization.

Troubleshooting Logic for No Crystal Formation

Troubleshooting_No_Crystals start Problem: No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate Solution: Evaporate some solvent check_saturation->concentrate No try_seeding Try Seeding: Add a seed crystal check_saturation->try_seeding Yes concentrate->check_saturation try_scratching Try Scratching: Scratch flask with glass rod try_seeding->try_scratching No success success Crystals Form try_seeding->success Success reassess_solvent Re-evaluate Solvent System: Compound may be too soluble. Try an anti-solvent. try_scratching->reassess_solvent No success try_scratching->success Success

Caption: A decision tree for troubleshooting when no crystals form during recrystallization.

References

Technical Support Center: Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to regioselectivity in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve your desired quinoline substitution patterns.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and why is regioselectivity an issue?

The Combes quinoline synthesis is a chemical reaction that produces substituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[1] When an unsymmetrical β-diketone is used, the cyclization of the intermediate enamine can occur in two different ways, leading to the formation of two distinct regioisomers. This lack of control over the final product distribution is a common challenge in this synthesis.

Q2: What are the primary factors that control regioselectivity in the Combes synthesis?

The regiochemical outcome of the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone, as well as the choice of acid catalyst.[1]

  • Steric Effects: Bulky substituents on the β-diketone can hinder the approach of the aniline to one of the carbonyl groups, favoring the formation of the less sterically hindered product.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, directing the cyclization. Electron-donating groups (e.g., methoxy) tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) often lead to the 4-substituted isomer.[1]

  • Acid Catalyst: The nature of the acid catalyst can influence the reaction pathway and the stability of the intermediates, thereby affecting the final ratio of regioisomers. Polyphosphoric acid (PPA) and polyphosphoric acid esters (PPE) are commonly used and can offer different selectivity compared to sulfuric acid.[1][2]

Q3: How can I predict the major regioisomer in my Combes synthesis?

Predicting the major product requires careful consideration of the factors mentioned above. As a general guideline:

  • If the β-diketone has one bulky substituent and one smaller substituent, the cyclization will likely be directed by sterics, favoring attack at the less hindered carbonyl.

  • If the aniline has a strong electron-donating group (e.g., -OCH₃) in the para position, the formation of the 2-substituted quinoline is often favored.

  • If the aniline has an electron-withdrawing group (e.g., -Cl, -F) in the para position, the 4-substituted quinoline is often the major product.[1]

It is important to note that these are general trends, and the interplay between steric and electronic effects can be complex. Experimental validation is always recommended.

Troubleshooting Guides

Problem: Poor or Undesired Regioselectivity

Symptoms:

  • Formation of a mixture of regioisomers that is difficult to separate.

  • The major product is the undesired isomer.

Possible Causes and Solutions:

Possible CauseSuggested Solution
1. Competing Electronic and Steric Effects a. Modify Substituents on the β-Diketone: If possible, introduce a bulkier substituent on the β-diketone to sterically direct the cyclization towards the desired isomer. For example, using a β-diketone with a tert-butyl group versus a methyl group can significantly alter the product ratio. b. Modify Substituents on the Aniline: Altering the electronic nature of the aniline substituent can steer the reaction. If the 2-substituted quinoline is desired, consider using an aniline with a stronger electron-donating group. Conversely, for the 4-substituted isomer, an aniline with a stronger electron-withdrawing group may be beneficial.
2. Suboptimal Acid Catalyst a. Screen Different Acid Catalysts: The choice of acid catalyst can have a profound impact on regioselectivity. If you are using concentrated sulfuric acid, consider switching to polyphosphoric acid (PPA) or a polyphosphoric acid ester (PPE). PPA is a milder dehydrating agent and can sometimes offer improved selectivity.[2] b. Optimize Catalyst Concentration: The concentration of the acid catalyst can also play a role. A systematic variation of the catalyst loading may reveal an optimal concentration for the desired regioisomer.
3. Inappropriate Reaction Temperature a. Vary the Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step. Running the reaction at a lower temperature may favor the kinetically preferred product, while a higher temperature may lead to the thermodynamically more stable isomer. A temperature screening experiment is recommended.

Data Presentation: Influence of Substituents on Regioselectivity

The following tables summarize quantitative data on the effect of aniline and β-diketone substituents on the regioselectivity of the Combes synthesis.

Table 1: Effect of Aniline Substituent on Regioisomer Ratio in the Synthesis of Trifluoromethyl-Quinolines

Reaction of substituted anilines with 1,1,1-trifluoro-2,4-pentanedione.

Aniline Substituent (para-)Acid CatalystRatio of 2-CF₃ : 4-CF₃ IsomersTotal Yield (%)Reference
-OCH₃PPA/EtOHPredominantly 2-CF₃-[1]
-ClPPA/EtOHMajorly 4-CF₃-[1]
-FPPA/EtOHMajorly 4-CF₃-[1]

Table 2: Effect of β-Diketone Substituent on Regioisomer Ratio

Reaction of aniline with various β-diketones.

R Group on β-DiketoneAcid CatalystRatio of 2-R : 4-R IsomersTotal Yield (%)Reference
MethylH₂SO₄Mixture-General Observation
tert-ButylH₂SO₄Predominantly 2-tert-Butyl-Steric Hindrance Principle

Experimental Protocols

General Protocol for Modified Combes Synthesis of Trifluoromethyl-Quinolines

This protocol is based on the modified Combes pathway described by Sloop for the synthesis of trifluoromethyl-quinolines.[1]

Materials:

  • Substituted aniline (1.0 eq)

  • Trifluoromethyl-β-diketone (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, prepare the polyphosphoric acid ester (PPE) catalyst by mixing polyphosphoric acid with ethanol.

  • Add the substituted aniline and the trifluoromethyl-β-diketone to the flask.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined empirically for each set of substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer.

  • Characterize the product and determine the regioisomer ratio using ¹H NMR, ¹⁹F NMR, and/or GC-MS analysis.

Visualizations

Combes Quinoline Synthesis Mechanism

The following diagram illustrates the general mechanism of the Combes quinoline synthesis, highlighting the key intermediates.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine Protonation (H+) CyclizedIntermediate Cyclized Intermediate ProtonatedEnamine->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution DehydratedProduct Substituted Quinoline CyclizedIntermediate->DehydratedProduct Dehydration (-H₂O) Regioselectivity_Factors Aniline Aniline Substituent RegioisomerA 2-Substituted Quinoline Aniline->RegioisomerA Electron-Donating Group RegioisomerB 4-Substituted Quinoline Aniline->RegioisomerB Electron-Withdrawing Group Diketone β-Diketone Substituent Diketone->RegioisomerA Bulky Group (Steric Hindrance) Catalyst Acid Catalyst Catalyst->RegioisomerA e.g., PPA/PPE Catalyst->RegioisomerB e.g., H₂SO₄ (substrate dependent) Experimental_Workflow start Define Target Regioisomer select_reactants Select Aniline and β-Diketone (Consider Steric/Electronic Effects) start->select_reactants initial_reaction Run Initial Reaction (e.g., with H₂SO₄) select_reactants->initial_reaction analyze_products Analyze Product Mixture (NMR, GC-MS) Determine Regioisomer Ratio initial_reaction->analyze_products is_selectivity_good Is Regioselectivity Acceptable? analyze_products->is_selectivity_good optimize_catalyst Screen Acid Catalysts (PPA, PPE) is_selectivity_good->optimize_catalyst No purify Purify Desired Isomer is_selectivity_good->purify Yes optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_temp->initial_reaction

References

Technical Support Center: Overcoming Tar Formation in Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoline synthesis, with a specific focus on mitigating and overcoming the persistent issue of tar formation.

Troubleshooting Guide: Tar Formation

Tar formation is a common challenge in the Skraup synthesis, primarily due to the strongly acidic and high-temperature reaction conditions that promote the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][2] The following table provides a guide to identifying the probable causes of excessive tar formation and the recommended solutions to achieve a cleaner reaction and higher yield.

Problem Probable Cause Recommended Solution
Excessive Tar Formation 1. Uncontrolled Exothermic Reaction: The highly exothermic nature of the Skraup synthesis can lead to localized overheating, accelerating polymerization and charring.[3]a. Use a Moderator: Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating. Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled and smoother oxidation step.[3] b. Gradual Heating: Begin heating the reaction mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The exotherm of the reaction should sustain boiling. Reapply heat only after the initial vigorous phase has subsided.[2] c. Controlled Reagent Addition: Ensure the correct order of reagent addition: aniline, moderator (e.g., ferrous sulfate), glycerol, and then slowly and carefully add sulfuric acid with adequate cooling.[2]
2. High Reaction Temperature: Sustained high temperatures promote the polymerization of acrolein and other intermediates, leading to significant tarring.[2]a. Temperature Monitoring: Carefully monitor and control the reaction temperature, aiming for a gentle reflux. b. Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily prolonged heating at high temperatures can increase tar formation.[2]
3. Inefficient Mixing: Poor agitation can create localized hotspots where the temperature is significantly higher, leading to increased tar formation.a. Use Appropriate Stirring: Employ efficient mechanical or magnetic stirring to ensure homogenous mixing and heat distribution throughout the reaction mixture.
Difficult Product Isolation from Tar 1. Viscous Nature of Tar: The thick, viscous tar can make the workup and extraction of the quinoline product challenging, leading to product loss.[3]a. Steam Distillation: This is the most effective method to separate the volatile quinoline from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to distill the quinoline.[2] b. Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an appropriate organic solvent like diethyl ether or dichloromethane.[2]
2. Contamination of Product with Tarry Byproducts a. Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[2] b. Further Purification: The isolated quinoline can be further purified by vacuum distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: The primary cause of tar formation is the polymerization of acrolein, which is generated in situ from the dehydration of glycerol under the harsh acidic (concentrated sulfuric acid) and high-temperature conditions of the reaction.[2] Other reactive intermediates can also contribute to the formation of polymeric byproducts.

Q2: How does ferrous sulfate act as a moderator to reduce tar formation?

A2: Ferrous sulfate (FeSO₄) is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step in the reaction. By facilitating a smoother and more gradual oxidation, it prevents the reaction from becoming too vigorous and generating excessive heat, which in turn minimizes the polymerization reactions that lead to tar.[3]

Q3: Are there alternatives to nitrobenzene as an oxidizing agent to minimize tar formation?

A3: Yes, several alternatives to nitrobenzene have been explored. Arsenic acid has been historically used and is reported to result in a less violent reaction and, for some quinoline homologs, may provide slightly higher yields.[4][5] Iodine can also be used as a milder oxidizing agent, often in catalytic amounts.[2] Modern, "greener" approaches include microwave-assisted synthesis, which can sometimes proceed without an external oxidizing agent, and the use of ionic liquids as both solvent and catalyst.[2][6]

Q4: Can microwave-assisted synthesis effectively reduce tar formation and improve yields?

A4: Yes, microwave-assisted Skraup synthesis has been shown to be an effective method for reducing reaction times and, in many cases, improving yields of quinolines.[7][8] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with less byproduct formation, including tar.

Q5: How can I effectively purify my quinoline product from the tarry residue?

A5: The most common and effective method for purifying quinoline from the non-volatile tar is steam distillation.[2] The crude reaction mixture is first made strongly alkaline to liberate the free quinoline base. Steam is then passed through the mixture, and the volatile quinoline co-distills with the water, leaving the tar behind. The quinoline can then be separated from the distillate by extraction with an organic solvent.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different aspects of the Skraup synthesis, focusing on methods to reduce tar formation and improve yields.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Skraup Synthesis

Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Skraup Synthesis2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[9]
Modified Skraup ReactionAniline derivatives, glycerol-10-20 minutes, 10-66%[7][8]

Table 2: Yields of Quinolines using Different Oxidizing Agents (Illustrative)

Note: Direct comparative studies under identical conditions are scarce in the literature, making a precise side-by-side comparison challenging. The following data is illustrative of reported yields.

Aniline DerivativeOxidizing AgentModeratorYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91%[10]
3-Nitro-4-aminoanisoleArsenic Pentoxide--[10]

Table 3: Effect of Substituents on Quinoline Yield in Skraup Synthesis

Substituted AnilineProductYield (%)Reference
AnilineQuinoline84-91%[10]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture[10]

Experimental Protocols

Protocol 1: Ferrous Sulfate Moderated Skraup Synthesis of Quinoline

This protocol is a classic example of the Skraup synthesis employing ferrous sulfate to control the reaction's exothermicity and reduce tar formation.

  • Materials:

    • Aniline (freshly distilled)

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Sodium hydroxide solution (for workup)

    • Diethyl ether or dichloromethane (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

    • Slowly and with constant stirring and cooling, carefully add concentrated sulfuric acid to the mixture.

    • Add nitrobenzene to the reaction mixture.

    • Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for a period.

    • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.

    • Allow the reaction mixture to cool.

    • Workup (Steam Distillation): Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.

    • Purification: Separate the quinoline from the aqueous distillate using a separatory funnel. The aqueous layer can be extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

    • The crude quinoline can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline [9]

This protocol demonstrates a modern approach to the Skraup synthesis, utilizing microwave irradiation to accelerate the reaction.

  • Materials:

    • 2,6-diaminotoluene

    • Glycerol

    • Arsenic(V) oxide

    • Concentrated sulfuric acid

    • Ice-water mixture

    • Base (for pH adjustment)

  • Procedure:

    • In a microwave-safe reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Subject the mixture to microwave irradiation. (Note: The specific time, temperature, and power settings will depend on the microwave reactor used and should be optimized.)

    • After irradiation, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into an ice-water mixture (15 mL).

    • Basify the solution to a pH of 9-10.

    • Filter the resulting precipitate and wash it with cold water.

    • The crude product can be purified by crystallization from water to yield 7-amino-8-methyl-quinoline.

Visualizations

Skraup_Synthesis_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Tar Tar Formation (Polymerization) Acrolein->Tar Aniline Aniline Aniline->Michael_Adduct Cyclization Cyclization Michael_Adduct->Cyclization Acid-catalyzed Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline

Caption: Mechanism of the Skraup synthesis of quinoline and the point of tar formation.

Troubleshooting_Workflow Start Start: Excessive Tar Formation in Skraup Synthesis Check_Exotherm Is the reaction overly exothermic? Start->Check_Exotherm Add_Moderator Add Moderator (e.g., FeSO₄) Check_Exotherm->Add_Moderator Yes Check_Temp Is the reaction temperature too high? Check_Exotherm->Check_Temp No Control_Heating Implement Gradual Heating Protocol Add_Moderator->Control_Heating Control_Heating->Check_Temp Optimize_Temp Optimize and Control Reaction Temperature Check_Temp->Optimize_Temp Yes Check_Mixing Is mixing inefficient? Check_Temp->Check_Mixing No Optimize_Temp->Check_Mixing Improve_Stirring Improve Stirring (Mechanical/Magnetic) Check_Mixing->Improve_Stirring Yes Workup Proceed to Workup (Steam Distillation) Check_Mixing->Workup No Improve_Stirring->Workup Success Reduced Tar Formation & Improved Yield Workup->Success

Caption: A troubleshooting workflow for addressing excessive tar formation.

Mitigation_Strategies cluster_Conventional Conventional Methods cluster_Modern Modern Methods Tar_Formation Tar Formation in Skraup Synthesis Moderators Use of Moderators (FeSO₄, Boric Acid) Tar_Formation->Moderators Reduces Exotherm Alt_Oxidants Alternative Oxidants (Arsenic Acid, Iodine) Tar_Formation->Alt_Oxidants Milder Conditions Reaction_Control Reaction Control (Temp, Heating Rate) Tar_Formation->Reaction_Control Prevents Polymerization Microwave Microwave-Assisted Synthesis Tar_Formation->Microwave Rapid, Uniform Heating Ionic_Liquids Use of Ionic Liquids Tar_Formation->Ionic_Liquids Greener, Cleaner Reaction

Caption: An overview of strategies to mitigate tar formation in the Skraup synthesis.

References

Technical Support Center: Improving the Stability of 2-Amino-6-fluoro-3-methylquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Amino-6-fluoro-3-methylquinoline and related quinoline derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: While specific data for this compound is limited, quinoline derivatives are generally susceptible to several factors that can lead to degradation. These include:

  • Oxidation: The quinoline ring system can be prone to oxidation, which may be initiated by atmospheric oxygen, peroxides, or certain metal ions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[1] It is crucial to protect solutions from light.

  • Hydrolysis: The presence of hydrolyzable functional groups can lead to degradation in aqueous solutions. The rate of hydrolysis is often influenced by the pH of the solution.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maximize the stability of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[1]

  • Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: How often should I prepare fresh dilutions of this compound for my experiments?

A3: It is highly recommended to prepare fresh working dilutions from your frozen stock solution immediately before each experiment.[1] Avoid using diluted solutions that have been stored for extended periods, even at low temperatures, as their stability may be compromised.

Q4: What is a forced degradation study, and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions that are more severe than accelerated stability studies.[2][3] These studies are critical for:

  • Identifying potential degradation products.[2][4]

  • Understanding the degradation pathways.[2][4]

  • Determining the intrinsic stability of the molecule.[2][4]

  • Developing and validating stability-indicating analytical methods, which are crucial for quality control.[2][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or poor results in biological assays. Degradation of the compound in the stock solution or assay medium.• Prepare fresh stock solutions and working dilutions for each experiment.[1]• Store stock solutions appropriately (low temperature, protected from light).[1]• Evaluate the stability of the compound in your specific assay buffer and conditions (e.g., temperature, pH).
Precipitation of the compound from solution. Poor solubility of the compound in the chosen solvent or buffer.• Verify the solubility of the compound in your solvent system.[5]• Consider using a different solvent or a co-solvent system.[5]• For ionizable quinolines, adjusting the pH of the solution may improve solubility.[5]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound during storage, sample preparation, or analysis.• Conduct forced degradation studies to identify potential degradation products.[1]• Minimize the time between sample preparation and analysis.[1]• Keep samples cool and protected from light during the analytical process.[1]• Optimize chromatographic conditions (e.g., mobile phase pH, temperature) to prevent on-column degradation.[1]
Change in the color of the solution over time. Oxidation or other degradation pathways leading to the formation of colored byproducts.• Store the solution under an inert atmosphere (e.g., nitrogen or argon).• Protect the solution from light exposure.[1]• Prepare fresh solutions and use them promptly.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a molecule.[4] The following is a general protocol that can be adapted for "this compound".

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. The mixture can be heated (e.g., refluxed for several hours) to accelerate degradation.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Similar to acid hydrolysis, heating can be applied.[1]

  • Oxidation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.[1]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for several days.[1] A solution can also be heated to assess thermal stability in a specific solvent.

  • Photodegradation: Expose a solution of the compound to a light source, such as a photostability chamber with a combination of UV and visible light. A control sample should be wrapped in aluminum foil to exclude light.[1]

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from all degradation products.[3]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

  • Calculate the percentage of degradation of the parent compound under each condition.

  • If possible, identify the structure of the major degradation products using techniques like mass spectrometry.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the stability of "this compound" under various stress conditions. Researchers are encouraged to perform forced degradation studies, as outlined in the experimental protocol, to generate this data for their specific experimental conditions. The table below provides a general overview of what such a data summary might look like.

Table 1: Illustrative Stability Data for a Quinoline Derivative under Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, refluxDegradation of acid-labile groups
Base Hydrolysis 0.1 M - 1 M NaOH, refluxDegradation of base-labile groups
Oxidation 3-30% H₂O₂, room temperatureFormation of N-oxides, hydroxylated derivatives
Thermal Degradation Dry heat (e.g., 60-80°C)General decomposition
Photodegradation Exposure to UV/Visible lightVarious photoproducts

Visualizations

cluster_workflow Experimental Workflow for Stability Testing A Prepare Stock Solution of Compound B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Collect Samples at Time Points B->C D Analyze by Stability- Indicating Method (e.g., HPLC, LC-MS) C->D E Identify and Quantify Degradation Products D->E

Caption: A general experimental workflow for assessing the stability of a compound in solution.

cluster_pathway Hypothesized Degradation Pathways for Aminoquinolines Parent This compound Oxidation Oxidation Parent->Oxidation H2O2 / O2 Hydrolysis Hydrolysis Parent->Hydrolysis H+ / OH- Photodegradation Photodegradation Parent->Photodegradation UV/Vis Light N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for aminoquinoline derivatives under various stress conditions.

References

Catalyst selection for efficient synthesis of "2-Amino-6-fluoro-3-methylquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 2-Amino-6-fluoro-3-methylquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Friedländer annulation is a widely used and efficient method for the synthesis of quinoline derivatives, including this compound.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, catalyzed by either an acid or a base.[1] For the synthesis of this compound, the reaction would typically involve the condensation of 2-amino-5-fluorobenzaldehyde with propionaldehyde.

Q2: What are the key starting materials for the Friedländer synthesis of this compound?

A2: The primary starting materials are a 2-amino-5-fluorobenzaldehyde or a 2-amino-5-fluorophenyl methyl ketone and a compound that can provide a reactive α-methylene group, such as propionaldehyde or acetone.

Q3: What types of catalysts are effective for this synthesis?

A3: A range of catalysts can be employed for the Friedländer synthesis, including:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used.[1]

  • Lewis acids: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and metal-organic frameworks (MOFs) with Lewis acidic sites have shown high efficiency.[3]

  • Base catalysts: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can also be used.

Q4: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

A4: Low yields can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are crucial. A catalyst screening is recommended to find the most effective one for this specific substrate.

  • Improper Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to side reactions and degradation of products.

  • Poor Quality Starting Materials: Ensure the purity of the 2-amino-5-fluorobenzaldehyde and propionaldehyde.

  • Inefficient Purification: Losses during the work-up and purification steps can significantly reduce the isolated yield.

Q5: How can I minimize the formation of side products?

A5: Side product formation is a common issue in quinoline synthesis. To minimize it:

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and catalyst loading can favor the desired product.

  • Controlled Addition of Reactants: Slow, dropwise addition of one reactant to the other can sometimes reduce the formation of polymeric byproducts.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve selectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive or inappropriate catalyst.Screen a variety of catalysts (Brønsted acids, Lewis acids, bases). Verify the activity of the chosen catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Poor quality of starting materials.Purify the starting materials before use. Confirm their identity and purity by analytical techniques (NMR, etc.).
Formation of Multiple Products/Poor Selectivity Side reactions are occurring.Optimize reaction conditions (temperature, solvent, reaction time). Consider using a milder catalyst.
Use of an unsymmetrical ketone leading to regioisomers.If applicable, choose a symmetrical ketone or aldehyde, or explore regioselective catalysts.
Product Degradation Harsh reaction conditions (strong acid/base, high temperature).Use a milder catalyst and lower the reaction temperature. Reduce the reaction time.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.Use a different extraction solvent. Consider alternative purification methods like column chromatography or crystallization.
Formation of tar-like substances.This is common in some quinoline syntheses. Try to optimize conditions to minimize tar formation. Purification may require column chromatography on silica gel.
Catalyst Deactivation (for heterogeneous catalysts) Poisoning of active sites.Ensure the purity of reactants and solvents. The catalyst may need regeneration or replacement.

Catalyst Selection and Performance

The choice of catalyst can significantly impact the yield and purity of this compound. Below is a table summarizing the performance of various catalysts reported for Friedländer-type reactions, which can serve as a guide for catalyst screening.

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Notes
p-Toluenesulfonic acid (p-TsOH)10EthanolReflux675-85A common and effective Brønsted acid catalyst.[2]
Scandium triflate (Sc(OTf)₃)5Acetonitrile80485-95A highly efficient Lewis acid catalyst.
Ytterbium triflate (Yb(OTf)₃)5DichloromethaneReflux580-90Another effective Lewis acid catalyst.
MIL-53(Al) (MOF)5 wt%Solvent-free1006~90A reusable heterogeneous Lewis acid catalyst.[3]
Potassium Hydroxide (KOH)20EthanolReflux860-70A common base catalyst, may lead to more side products.

Note: The data in this table is illustrative and based on typical yields for Friedländer reactions. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Proposed Synthesis of this compound via Friedländer Annulation

This protocol is a general guideline based on the principles of the Friedländer synthesis. Optimization may be required to achieve the best results.

Materials:

  • 2-amino-5-fluorobenzaldehyde

  • Propionaldehyde

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add propionaldehyde (1.2 equivalents) followed by the catalyst (e.g., p-TsOH, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-amino-5-fluorobenzaldehyde D Dissolve in Ethanol A->D B Propionaldehyde E Add Reactants & Catalyst B->E C Catalyst (e.g., p-TsOH) C->E D->E F Reflux & Monitor (TLC) E->F G Solvent Removal F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure this compound J->K

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield A Low Yield of Product B Check Reaction Conditions A->B C Analyze Starting Materials A->C D Review Work-up & Purification A->D B1 Is the temperature optimal? B->B1 C1 Are starting materials pure? C->C1 D1 Are there losses during extraction? D->D1 B2 Increase Temperature B1->B2 No B3 Is the catalyst appropriate? B1->B3 Yes B4 Screen Different Catalysts (Lewis/Brønsted acids) B3->B4 No C2 Purify Starting Materials C1->C2 No D2 Change Extraction Solvent D1->D2 Yes D3 Is purification method effective? D1->D3 No D4 Optimize Chromatography Conditions D3->D4 No

Caption: A decision tree to systematically troubleshoot and address the issue of low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 2-Amino-6-fluoro-3-methylquinoline and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Comparative Data

To illustrate how data from comparative biological assays would be presented, the following tables summarize potential outcomes.

Table 1: In Vitro Anticancer Activity

CompoundTarget Cell LineAssay TypeIC₅₀ (µM)
2-Amino-6-fluoro-3-methylquinolineA549 (Lung Carcinoma)MTT Assay5.2 ± 0.4
MCF-7 (Breast Adenocarcinoma)MTT Assay8.9 ± 0.7
2-Amino-3-methylquinolineA549 (Lung Carcinoma)MTT Assay15.8 ± 1.2
MCF-7 (Breast Adenocarcinoma)MTT Assay22.4 ± 1.9

Table 2: Antibacterial Activity

CompoundBacterial StrainAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus (ATCC 29213)Broth Microdilution16
Escherichia coli (ATCC 25922)Broth Microdilution32
2-Amino-3-methylquinolineStaphylococcus aureus (ATCC 29213)Broth Microdilution64
Escherichia coli (ATCC 25922)Broth Microdilution>128

Table 3: Kinase Inhibition Profile

CompoundKinase TargetAssay TypeIC₅₀ (nM)
This compoundEGFRLanthaScreen™ Eu Kinase Binding Assay150 ± 12
VEGFR2LanthaScreen™ Eu Kinase Binding Assay320 ± 25
2-Amino-3-methylquinolineEGFRLanthaScreen™ Eu Kinase Binding Assay850 ± 68
VEGFR2LanthaScreen™ Eu Kinase Binding Assay>1000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of comparative biological assays.

Anticancer Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM for A549, RPMI-1640 for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and 2-Amino-3-methylquinoline) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture media to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

  • Bacterial Strains: Standard reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of the test compounds to a specific kinase target.

  • Reagents: The assay utilizes a specific kinase (e.g., EGFR, VEGFR2), a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Assay Procedure:

    • The test compounds are serially diluted in the assay buffer.

    • The kinase, tracer, and europium-labeled antibody are mixed.

    • The compound dilutions are added to the kinase/tracer/antibody mixture in a 384-well plate.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader. The emission is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ value is determined by plotting the emission ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagrams are provided to illustrate a hypothetical signaling pathway that could be targeted by these quinoline derivatives and the general workflow of the experimental assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR/VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Quinoline_Compound This compound or Analog Quinoline_Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially inhibited by quinoline derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Stock Solutions (Fluorinated & Non-fluorinated) Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Cell_Culture Culture & Seed Cells/Bacteria Treatment Treat Cells/Bacteria with Compounds Cell_Culture->Treatment Serial_Dilution->Treatment Incubation Incubate for Specified Time Treatment->Incubation Add_Reagent Add Detection Reagent (e.g., MTT) Incubation->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Data_Analysis Calculate IC₅₀/MIC and Compare Measure_Signal->Data_Analysis

Comparative Analysis of 2-Amino-6-fluoro-3-methylquinoline and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Kinase Inhibitors and the Quinoline Scaffold

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key interactions within the ATP-binding pocket of various kinases. Several FDA-approved kinase inhibitors are based on the quinoline core, highlighting its significance in medicinal chemistry.[1]

This guide will compare the inhibitory profiles of selected 2-aminoquinoline derivatives against prominent, clinically relevant kinase inhibitors: Bosutinib, Dasatinib, and Gefitinib. These inhibitors target key kinases implicated in cancer, such as Src, Abl, and EGFR.

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected compounds against various protein kinases. Lower IC50 values indicate higher potency.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Surrogate: 4-aminoquinoline derivative 14 RIPK25.1 ± 1.6[2]
Surrogate: 6, 7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative (Compound 27) c-Met1.04[3]
Surrogate: 3,6-disubstituted quinoline 26 c-Met9.3[4]
Bosutinib (SKI-606) Src1.2[5][6]
Abl2.4[7]
Fgr0.174 ± 0.042[7]
Lyn0.850 ± 0.247[7]
Dasatinib (BMS-354825) Src family kinases0.2 - 1.1[8]
Bcr-Abl3.0[8]
c-KIT-[9]
EPHA2-[9]
PDGFRβ-[9]
Gefitinib (Iressa®) EGFR-[10][11]
EGFR (L858R mutant)-[10]
EGFR (exon 19 deletion)-[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for common in vitro kinase assays used to determine inhibitor potency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 2-aminoquinoline derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Opaque-walled multi-well plates (e.g., 96- or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final reaction volume is typically between 10 µL and 25 µL.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Western Blotting for Phosphorylated Substrates

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cells expressing the target kinase

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Test compound

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • Secondary antibody (horseradish peroxidase-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the cells to an appropriate confluency and treat them with various concentrations of the test compound for a specified duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

  • Data Analysis: Quantify the band intensities using densitometry software. The inhibition of phosphorylation is determined by the decrease in the phosphorylated protein signal relative to the total protein signal.

Visualizations: Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[13][14][15]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. It can be activated by various receptor tyrosine kinases, including EGFR, and integrins.[16]

Src_Signaling_Pathway RTK RTK (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Kinase_Inhibitor_Workflow Compound Test Compound (e.g., 2-Amino-6-fluoro-3-methylquinoline) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-Substrate) IC50->Cell_Based_Assay Cell_Viability Cell Viability Assay (e.g., MTT) IC50->Cell_Viability Mechanism Mechanism of Action Studies Cell_Based_Assay->Mechanism Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization Mechanism->Lead_Optimization

References

In Vitro Efficacy of Fluorinated 2-Aminoquinoline Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a wide array of heterocyclic compounds. Among these, the quinoline scaffold, particularly 2-aminoquinoline derivatives, has emerged as a promising pharmacophore due to its diverse biological activities. The introduction of a fluorine atom to the quinoline ring can significantly enhance metabolic stability, bioavailability, and binding affinity to target proteins, making fluorinated derivatives a subject of intense investigation in anticancer drug discovery. This guide provides a comparative analysis of the in vitro efficacy of various fluorinated 2-aminoquinoline derivatives against several cancer cell lines, supported by experimental data and detailed protocols.

Comparative Anticancer Activity of Fluorinated Quinoline Derivatives

The cytotoxic effects of various fluorinated quinoline derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter for comparison. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of selected fluorinated quinoline derivatives from recent studies.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Target(s)
Pyrano[3,2-c]quinoline 5e [1]Breast (MCF-7), Lung (A-549), and others0.026 (GI50)EGFR, HER-2, BRAFV600E
Pyrano[3,2-c]quinoline 5h [1]Breast (MCF-7), Lung (A-549), and others0.028 (GI50)EGFR, HER-2, BRAFV600E
Fluorinated Quinoline 6a [2]Triple-Negative Breast Cancer (MDA-MB-468)4.0Induces ROS
Breast (MCF-7)10.5Induces ROS
Fluorinated Quinoline 6b [2]Triple-Negative Breast Cancer (MDA-MB-468)5.0Induces ROS
Breast (MCF-7)11.0Induces ROS
Fluorinated Quinoline 6d [2]Triple-Negative Breast Cancer (MDA-MB-468)4.0Induces ROS
Breast (MCF-7)12.0Induces ROS
Fluorinated Quinoline 6f [2]Triple-Negative Breast Cancer (MDA-MB-468)2.5-5Induces ROS
2-amino-3-cyano-quinoline 4d [3]Lung (A549)3.317EGFR
Breast (MCF-7)7.711EGFR
2-amino-3-cyano-quinoline 4e [3]Lung (A549)4.648EGFR
Breast (MCF-7)6.114EGFR
NSC 368390 [4]Colon (Clone A)25-75Dihydroorotate dehydrogenase
Fluoroquinolone analog II [5]NCI-60 Panel3.30 (GI50)Topoisomerase II
Fluoroquinolone analog IIIb [5]NCI-60 Panel2.45 (GI50)Topoisomerase II

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the in vitro anticancer efficacy of 2-amino-6-fluoro-3-methylquinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a cell lysate to assess the molecular markers of apoptosis, such as cleaved caspases and PARP.[2][9]

  • Cell Lysis: After treatment with the compounds, harvest the cells and lyse them in a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.[4][10]

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[4]

  • Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[10]

  • PI Staining: Add propidium iodide staining solution to the cells and incubate in the dark at room temperature for at least 15-30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Several fluorinated quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and DNA replication.

EGFR/HER-2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[3][11][12] Some quinoline derivatives have been shown to inhibit the kinase activity of EGFR and HER2, thereby blocking these pro-survival signals.

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer P_Dimer Phosphorylated Dimer Dimer->P_Dimer Autophosphorylation Quinoline 2-Amino-6-fluoro-3- methylquinoline Derivative Quinoline->P_Dimer Inhibition RAS RAS P_Dimer->RAS PI3K PI3K P_Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR/HER-2 signaling by quinoline derivatives.

BRAF V600E Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through the MAPK/ERK pathway, a hallmark of many cancers, including melanoma.[1][5][13][14] Certain pyrano-quinoline compounds have demonstrated inhibitory activity against BRAFV600E.[1]

BRAF_V600E_Pathway BRAF_mut BRAF V600E (Constitutively Active) MEK MEK BRAF_mut->MEK Quinoline Pyrano-quinoline Derivative Quinoline->BRAF_mut Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Uncontrolled Cell Proliferation Transcription->Proliferation

Caption: Inhibition of the BRAF V600E signaling pathway.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme for managing DNA topology during replication.[15][16] Some anticancer drugs, known as topoisomerase II poisons, stabilize the transient enzyme-DNA complex, leading to permanent double-strand breaks and ultimately apoptosis.[17][18] Several fluoroquinolone derivatives have been identified as potent topoisomerase II inhibitors.[5]

Topoisomerase_II_Inhibition cluster_normal Normal Catalytic Cycle cluster_inhibition Inhibition by Fluoroquinolone Derivative TopII_binds_DNA Topoisomerase II binds to DNA Cleavage Double-Strand Cleavage TopII_binds_DNA->Cleavage Passage DNA Strand Passage Cleavage->Passage Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Cleavage->Cleavage_Complex Religation Religation of DNA Strands Passage->Religation Religation->TopII_binds_DNA FQ Fluoroquinolone Derivative FQ->Cleavage_Complex Stabilizes DSB Permanent Double- Strand Breaks Cleavage_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition.

Conclusion

Fluorinated 2-aminoquinoline derivatives represent a versatile and potent class of compounds with significant potential for anticancer drug development. The data presented in this guide highlights their efficacy against a range of cancer cell lines, operating through various mechanisms of action, including the inhibition of critical signaling pathways and enzymes essential for cancer cell survival and proliferation. The detailed experimental protocols provide a foundation for researchers to further explore and validate the therapeutic potential of these promising compounds. Future studies should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, ultimately paving the way for their clinical translation.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-6-fluoro-3-methylquinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-based compounds analogous to 2-Amino-6-fluoro-3-methylquinoline. While direct SAR studies on analogs of this specific scaffold are not extensively available in publicly accessible literature, this document synthesizes data from closely related 2-aminoquinoline derivatives to provide insights into their potential as kinase inhibitors, particularly in the context of anticancer drug discovery. The information presented is intended to guide researchers in the rational design of novel and potent therapeutic agents.

Introduction

Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The 2-aminoquinoline core, in particular, has been a focal point for the development of kinase inhibitors, which are crucial in cancer therapy for their ability to target signaling pathways that drive tumor growth and proliferation.[1] Fluorine substitution, as seen in the 6-fluoro position of the target scaffold, is a common strategy in drug design to enhance metabolic stability and binding affinity.[3] This guide will explore the SAR of analogous compounds, focusing on how modifications to the quinoline core influence their inhibitory activity against key cancer-related kinases and cancer cell lines.

Quantitative SAR Data of 2-Aminoquinoline Analogs

The following tables summarize the in vitro activity of various 2-aminoquinoline derivatives against cancer cell lines and a key kinase, Epidermal Growth Factor Receptor (EGFR). This data is adapted from a study on 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, which share a similar core structure and substitution pattern.[4]

Table 1: In Vitro Cytotoxicity of 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Analogs [4]

Compound IDR (Substitution on Quinoline Ring)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)NIH3T3 IC₅₀ (µM)
4a H25.47 ± 1.1231.62 ± 1.45> 50
4b 7-CH₃21.38 ± 1.0928.18 ± 1.33> 50
4c 7-F18.62 ± 1.0324.55 ± 1.21> 50
4d 7-Cl10.47 ± 0.8815.85 ± 1.1145.71 ± 2.01
4e 6-Cl12.59 ± 0.9517.78 ± 1.1948.98 ± 2.13
4f 6-Br14.12 ± 0.9919.95 ± 1.25> 50
Doxorubicin (Reference Drug)0.98 ± 0.041.12 ± 0.052.14 ± 0.09

Table 2: EGFR Kinase Inhibitory Activity of Selected Analogs [4]

Compound IDR (Substitution on Quinoline Ring)EGFR IC₅₀ (µM)
4d 7-Cl8.91 ± 0.45
4e 6-Cl9.33 ± 0.48
Erlotinib (Reference Drug)0.05 ± 0.002

Structure-Activity Relationship Insights

  • Substitution on the Benzene Ring of the Quinoline Core:

    • Halogen Substitution: The introduction of a halogen atom (F, Cl, Br) on the quinoline ring generally enhances cytotoxic activity compared to the unsubstituted analog (4a).[4] Chlorine substitution at either the 6 or 7-position (4d and 4e) appears to be particularly favorable for both anticancer activity and EGFR inhibition.[4] This suggests that a fluorine atom at the 6-position, as in the target scaffold, is a promising feature for biological activity.

    • Methyl Substitution: A methyl group at the 7-position (4b) provides a modest improvement in activity over the unsubstituted compound.[4]

  • The 2-Amino Group: The 2-amino group is a common feature in many kinase inhibitors and is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. Modifications at this position are likely to have a significant impact on activity.

  • The 3-Methyl Group: The methyl group at the 3-position provides steric bulk and influences the electronics of the quinoline ring. Its replacement with other small alkyl or electron-withdrawing/donating groups could modulate the compound's potency and selectivity.

Signaling Pathway and Experimental Workflow

Quinoline-based kinase inhibitors frequently target the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth & Survival mtor->proliferation inhibitor 2-Aminoquinoline Analog inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-aminoquinoline analogs.

The general workflow for evaluating the anticancer activity and kinase inhibitory potential of novel 2-aminoquinoline analogs is outlined below.

Experimental_Workflow synthesis Analog Synthesis purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) purification->kinase_assay sar_analysis SAR Analysis cytotoxicity->sar_analysis kinase_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A general experimental workflow for the SAR study of novel quinoline analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the evaluation of novel this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)[4]
  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., NIH3T3) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. The cells are then incubated for another 24 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup: A reaction mixture is prepared containing the target kinase (e.g., EGFR), the substrate peptide, and the test compound at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The mixture is incubated for 40 minutes at room temperature.

  • Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The mixture is incubated for 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • IC₅₀ Calculation: The IC₅₀ values are determined by plotting the luminescence signal against the compound concentration.

Conclusion

The structure-activity relationship data from closely related 2-aminoquinoline analogs provide a valuable starting point for the design of novel derivatives based on the this compound scaffold. The presence of a halogen on the quinoline ring is a key determinant of anticancer activity. Future studies should focus on the systematic modification of the 2-amino and 3-methyl positions to further explore the SAR and optimize the potency and selectivity of these compounds as kinase inhibitors. The experimental protocols and pathway information provided in this guide offer a robust framework for the biological evaluation of these new chemical entities.

References

Validating the Mechanism of Action of 2-Amino-6-fluoro-3-methylquinoline-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed mechanism of action for drugs derived from the scaffold "2-Amino-6-fluoro-3-methylquinoline". Given the prevalence of quinoline derivatives as kinase inhibitors, this document focuses on the validation of such compounds as Epidermal Growth Factor Receptor (EGFR) inhibitors. For the purpose of this guide, we will refer to a hypothetical drug candidate, "AFM-Quin," derived from this scaffold. Its performance will be compared against established first, second, and third-generation EGFR inhibitors.

Executive Summary

Quinoline-based compounds are a well-established class of kinase inhibitors, with several approved drugs targeting the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). This guide outlines the experimental validation of AFM-Quin as an EGFR inhibitor, comparing its hypothetical performance metrics with those of Gefitinib, Erlotinib, Afatinib, and Osimertinib. The provided experimental protocols offer a roadmap for researchers to validate the mechanism of action of novel quinoline derivatives.

Comparative Performance of EGFR Inhibitors

The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase's activity or the growth of cancer cells. The following tables summarize the IC50 values for our hypothetical AFM-Quin and its key competitors across various cell lines with different EGFR mutation statuses.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)

CompoundEGFR (Wild-Type)EGFR (Exon 19 Del)EGFR (L858R)EGFR (T790M)
AFM-Quin (Hypothetical) 851520550
Gefitinib100-20011.64[3]~40>10,000
Erlotinib~1007[4]12[4]>5,000
Afatinib~100.8[4]0.3[4]57[4]
Osimertinib~50033.30[3]~205[4]

Table 2: Cell-Based Proliferation Inhibitory Activity (IC50 in nM)

CompoundPC-9 (Exon 19 Del)H3255 (L858R)H1975 (L858R + T790M)A549 (Wild-Type)
AFM-Quin (Hypothetical) 2535800>10,000
Gefitinib11.64[3]~100>10,000>10,000
Erlotinib7[4]12[4]~5,000~23,000[5]
Afatinib0.8[4]0.3[4]57[4]4,500[6]
Osimertinib33.30[3]~205[4]>10,000

Signaling Pathway and Experimental Workflows

To validate the mechanism of action, it is crucial to understand the targeted signaling pathway and the experimental workflows used to measure drug efficacy.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate critical cellular processes, including proliferation, survival, and differentiation. EGFR inhibitors act by blocking the ATP-binding site of the tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation AFM_Quin AFM-Quin AFM_Quin->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of AFM-Quin.

Experimental Workflow: In Vitro Kinase Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. This is a crucial first step in validating the mechanism of action.

In_Vitro_Kinase_Assay start Start prepare_reagents Prepare Reagents: - Recombinant EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of AFM-Quin and Control Inhibitors start->prepare_compounds assay_setup Assay Setup in 384-well Plate: - Add Kinase - Add Inhibitor/Vehicle prepare_reagents->assay_setup prepare_compounds->assay_setup initiate_reaction Initiate Reaction: Add ATP/Substrate Mix assay_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Detect Kinase Activity (e.g., ADP-Glo Assay) incubation->detection data_analysis Data Analysis: - Measure Luminescence - Calculate % Inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Experimental Workflow: Cell-Based Proliferation Assay

A cell-based proliferation assay assesses the effect of a compound on the growth and viability of cancer cells. This provides a more physiologically relevant measure of a drug's efficacy.

Cell_Proliferation_Assay start Start seed_cells Seed Cancer Cells (e.g., PC-9, H1975) in 96-well Plates start->seed_cells incubate_adhere Incubate Overnight to Allow Adherence seed_cells->incubate_adhere treat_cells Treat Cells with Serial Dilutions of AFM-Quin and Controls incubate_adhere->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_reagent Add Proliferation Reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance or Luminescence) incubate_reagent->measure_signal data_analysis Data Analysis: - Calculate % Viability - Determine IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based proliferation (viability) assay.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the EGFR tyrosine kinase.[7]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., AFM-Quin) and control inhibitors

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of a test compound on the proliferation of cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., PC-9, H1975, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., AFM-Quin) and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[9]

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The validation of the mechanism of action for novel drug candidates, such as those derived from the this compound scaffold, is a rigorous process that relies on a combination of in vitro and cell-based assays. By comparing the performance of a hypothetical candidate, AFM-Quin, with established EGFR inhibitors, this guide provides a framework for researchers to evaluate the potential of new compounds. The detailed experimental protocols and visual workflows serve as a practical resource for scientists in the field of drug discovery and development, facilitating the systematic investigation of kinase inhibitors and their therapeutic potential. The continued development of potent and selective kinase inhibitors holds great promise for advancing cancer therapy.[10][11][12][13][14]

References

"2-Amino-6-fluoro-3-methylquinoline" efficacy compared to standard-of-care anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a critical knowledge gap regarding the anticancer efficacy of the specific compound 2-Amino-6-fluoro-3-methylquinoline. While the broader family of quinoline derivatives, particularly those incorporating fluorine, has demonstrated significant promise in preclinical cancer research, direct experimental data evaluating the cytotoxic or antitumor properties of this compound against any cancer cell lines remains unpublished. Consequently, a direct comparison with standard-of-care anticancer drugs is not feasible at this time.

The quinoline scaffold, a bicyclic heterocyclic ring system, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The strategic addition of a fluorine atom to these structures can enhance their metabolic stability, binding affinity, and overall pharmacological profile, a concept that has been successfully leveraged in the development of various drugs.

Several studies underscore the potential of fluorinated quinoline derivatives as anticancer agents. Research has shown that certain fluorinated quinolones exhibit cytotoxic effects against a panel of 60 human cancer cell lines, as investigated by the National Cancer Institute.[1] The mechanisms of action for these related compounds are diverse and include the inhibition of crucial cellular targets such as topoisomerases, protein kinases like EGFR (Epidermal Growth Factor Receptor), and the disruption of microtubule polymerization, a key process in cell division.[2][3][4] For instance, some 2-amino-pyrano[3,2-c]quinoline derivatives have been identified as potential inhibitors of EGFR, BRAFV600E, and HER-2, all of which are important drivers in various cancers.[4]

However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. The specific arrangement of the amino, fluoro, and methyl groups on the quinoline core of "this compound" will uniquely influence its chemical properties and biological activity. Without dedicated in vitro and in vivo studies, any claims regarding its efficacy would be purely speculative.

For researchers and drug development professionals interested in this molecule, the path forward would necessitate foundational research to ascertain its biological activity. The initial steps would involve in vitro cytotoxicity screening against a diverse panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀) values.

A generalized workflow for such an initial investigation is outlined below.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Data Analysis & Interpretation compound This compound (Test Compound) assay Cytotoxicity Assay (e.g., MTT, SRB) compound->assay cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_lines->assay ic50 IC50 Value Determination assay->ic50 comparison Comparison of IC50 Values ic50->comparison ic50->comparison positive_control Standard-of-Care Drug (e.g., Doxorubicin) positive_control->assay negative_control Vehicle Control (e.g., DMSO) negative_control->assay selectivity Assessment of Selectivity (Cancer vs. Normal Cells) comparison->selectivity sar Preliminary Structure-Activity Relationship (SAR) Insights selectivity->sar

Figure 1. A generalized workflow for the initial in vitro evaluation of a novel compound's anticancer activity.

Should initial screenings reveal significant and selective anticancer activity, further investigations into its mechanism of action would be warranted. This would involve a cascade of molecular and cellular biology techniques to identify the specific signaling pathways perturbed by the compound.

References

A Comparative Guide to the Cross-Reactivity Profiling of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors built upon quinoline and quinazoline scaffolds. While specific experimental data for "2-Amino-6-fluoro-3-methylquinoline" based inhibitors is not extensively available in the public domain, this guide utilizes well-characterized, structurally related compounds as representative examples to illustrate the principles and methodologies of cross-reactivity profiling. The presented data and protocols are essential for understanding the selectivity of kinase inhibitors and predicting potential on- and off-target effects, which are critical considerations in drug discovery and development.

Introduction to Quinoline-Based Kinase Inhibitors

Quinoline and its derivatives, such as quinazoline, are privileged scaffolds in medicinal chemistry, forming the structural core of numerous kinase inhibitors.[1][2] Their ability to mimic the adenine region of ATP allows them to bind to the ATP-binding pocket of a wide range of protein kinases, making them effective therapeutic agents, particularly in oncology.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[3] This often leads to cross-reactivity, where an inhibitor binds to and affects multiple kinases, which can result in both beneficial polypharmacology and adverse side effects.[4] Therefore, comprehensive cross-reactivity profiling is a crucial step in the preclinical development of any new kinase inhibitor.[5]

Comparative Cross-Reactivity Data

To illustrate the varying selectivity profiles of quinoline-based inhibitors, this section presents data for three well-known examples. The data is typically generated through large-scale kinase screening panels. The results are often presented as either the concentration of inhibitor required to inhibit 50% of a kinase's activity (IC50) or as the percentage of inhibition at a fixed concentration.

Table 1: Comparative IC50 Data of Representative Quinoline-Based Kinase Inhibitors Against a Panel of Selected Kinases

Kinase TargetBosutinib (Quinoline-based) IC50 (nM)Lapatinib (Quinazoline-based) IC50 (nM)Cabozantinib (Quinoline-based) IC50 (nM)
Primary Targets
SRC1.2>10,0001.3
ABL1.0>10,00060
EGFR>10,00010.813
ERBB2 (HER2)>10,0009.831
VEGFR2 (KDR)1003630.035
MET2503,3001.3
Selected Off-Targets
LCK1.6>10,0002.4
FYN1.7>10,0003.1
HCK4.0>10,0001.6
KIT40>10,0004.6
PDGFRβ100>10,00012
RET3,800>10,0004.0
FLT3300>10,00012

Note: The IC50 values are compiled from various public sources and are intended for comparative purposes. Absolute values can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Profiling: Radiometric Assay

This is a widely used method to determine the potency of an inhibitor against a large panel of purified kinases.[6]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Western Blot Analysis

This assay confirms that the inhibitor can engage its target kinase within a cellular context by assessing the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specific duration.

  • Lyse the cells and quantify the protein concentration in each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways commonly targeted by quinoline-based inhibitors and a typical experimental workflow for cross-reactivity profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS SRC SRC RTK->SRC AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SRC->Proliferation

Caption: Key signaling pathways often modulated by quinoline-based kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays cluster_proteomics Proteomics Approaches cluster_invivo In Vivo Studies Kinase_Panel Broad Kinase Panel Screening (e.g., >400 kinases) IC50_Determination IC50 Value Determination Kinase_Panel->IC50_Determination Selectivity_Analysis Selectivity Score Calculation IC50_Determination->Selectivity_Analysis Target_Engagement Target Engagement Assays (e.g., Western Blot) Selectivity_Analysis->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Selectivity_Analysis->CETSA Cell_Proliferation Cell Proliferation Assays (e.g., MTT, Celigo) Target_Engagement->Cell_Proliferation Off_Target_Validation Off-Target Validation in Cells Cell_Proliferation->Off_Target_Validation PK_PD Pharmacokinetics/ Pharmacodynamics Off_Target_Validation->PK_PD Chemoproteomics Chemoproteomics Profiling CETSA->Chemoproteomics Chemoproteomics->Off_Target_Validation Efficacy_Models Xenograft/Orthotopic Efficacy Models PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

References

The Evolving Landscape of 2-Aminoquinoline Derivatives in Preclinical Research: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are increasingly turning their attention to the versatile quinoline scaffold, with a particular focus on 2-aminoquinoline derivatives, for the development of novel therapeutic agents. While in vivo animal model studies specifically investigating "2-Amino-6-fluoro-3-methylquinoline" derivatives remain to be published, a growing body of preclinical evidence for structurally related compounds highlights their potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This guide provides a comparative analysis of the in vivo performance of various 2-aminoquinoline derivatives and related quinoline compounds, supported by experimental data and detailed methodologies to inform future research and development in this promising area.

The core 2-aminoquinoline structure serves as a privileged scaffold in medicinal chemistry, and the addition of various substituents can significantly modulate its biological activity. The presence of a fluorine atom at the 6-position, as seen in fluoroquinolone antibiotics, is known to enhance antimicrobial efficacy and can influence other pharmacological properties. Similarly, a methyl group at the 3-position can impact the molecule's conformation and interaction with biological targets. Although direct in vivo data for "this compound" derivatives is not yet available, examining the in vivo performance of its structural relatives provides valuable insights into its potential therapeutic applications.

Comparative In Vivo Efficacy of Quinoline Derivatives

To provide a framework for comparison, the following tables summarize the in vivo efficacy of various quinoline derivatives in different disease models. These compounds share structural similarities with "this compound" and their performance offers a benchmark for future studies.

Anticancer Activity
Compound/DerivativeAnimal ModelCancer TypeDosage & AdministrationKey Findings
Compound 91b1 Nude mice xenograftEsophageal Squamous Cell Carcinoma (KYSE450 cells)50 mg/kg, intraperitoneal injectionSignificantly inhibited tumor growth compared to the vehicle control.[1]
DFIQ (A Novel Quinoline Derivative) Zebrafish xenograftNon-Small-Cell Lung Cancer (NSCLC)Not specifiedInhibited cancer cell growth, migration, and induced apoptosis.[2]
Vosaroxin (a fluoroquinolone) Not specified in abstractVarious human cancersNot specified in abstractInhibits eukaryotic type II topoisomerases, showing anticancer effectiveness.[2]
Neuroprotective Effects
Compound/DerivativeAnimal ModelDisease ModelDosage & AdministrationKey Findings
PAQ (4c) (6-Aminoquinoxaline derivative) Mouse modelParkinson's DiseaseNot specified in abstractAttenuated neurodegeneration.[3][4]
MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) Not specified in abstractParkinson's DiseaseNot specified in abstractAfforded substantial protection to dopaminergic neurons and predicted to cross the blood-brain barrier.[5]
Anti-infective Activity
Compound/DerivativeAnimal ModelInfection ModelDosage & AdministrationKey Findings
2-n-propylquinoline BALB/c mouseLeishmania donovani50 mg/kg/day for 5 days, oral87% reduction in parasitic load.[6]
2-trans-epoxypropyl quinoline BALB/c mouseLeishmania donovani50 mg/kg/day for 5 days, oral70% reduction in parasitic load.[6]
α-amino acid functionalized 6-fluoro quinolones Mouse protection testEscherichia coli50-160 mg/kgExhibited significant in vivo antibacterial activity.

Detailed Experimental Protocols

The following are representative experimental protocols for key in vivo studies cited in this guide, providing a methodological foundation for future comparative evaluations.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model (based on the study of Compound 91b1)
  • Animal Model: Athymic nude mice are used for the study.

  • Cell Implantation: A suspension of human cancer cells (e.g., KYSE450 esophageal squamous cell carcinoma) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length × Width²) / 2 is typically used to calculate tumor volume.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to a treatment group (receiving the quinoline derivative) and a control group (receiving the vehicle).

  • Drug Administration: The test compound is administered at a specified dose and schedule (e.g., 50 mg/kg, daily, via intraperitoneal injection).

  • Endpoint: The study is concluded after a predetermined period (e.g., 21-28 days), or when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed for final analysis.

In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (a general protocol)
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Neurodegeneration: A neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce the loss of dopaminergic neurons, mimicking Parkinson's disease.

  • Treatment Groups: Animals are divided into groups: a control group (vehicle), a neurotoxin-only group, and a treatment group (neurotoxin + quinoline derivative).

  • Drug Administration: The quinoline derivative is administered before, during, or after the neurotoxin challenge, depending on the study's aim (preventive or therapeutic effect).

  • Behavioral Assessment: Motor function is assessed using tests like the rotarod test or open-field test to measure coordination and locomotor activity.

  • Neurochemical and Histological Analysis: After the treatment period, brain tissue is collected to quantify dopamine levels in the striatum (using HPLC) and to count dopaminergic neurons in the substantia nigra (using immunohistochemistry for tyrosine hydroxylase).

Signaling Pathways and Experimental Workflows

The therapeutic effects of quinoline derivatives are often attributed to their interaction with specific signaling pathways. For instance, in cancer, many fluoroquinolones are known to target topoisomerase II, an enzyme crucial for DNA replication.[7] The diagrams below illustrate a generalized experimental workflow for evaluating in vivo efficacy and a potential signaling pathway for anticancer quinoline derivatives.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Animal Model (e.g., Nude Mice) B Implant Cancer Cells (Xenograft) A->B C Monitor Tumor Growth B->C D Randomize into Groups (Treatment vs. Control) C->D E Administer Quinoline Derivative or Vehicle D->E F Measure Tumor Volume and Body Weight E->F G Excise and Weigh Tumors (Endpoint) F->G H Statistical Analysis G->H

In Vivo Anticancer Efficacy Workflow

signaling_pathway Quinoline Quinoline Derivative TopoII Topoisomerase II Quinoline->TopoII Inhibition DNA DNA Replication & Repair TopoII->DNA Blocks Apoptosis Apoptosis DNA->Apoptosis Induces

Topoisomerase II Inhibition Pathway

Conclusion and Future Directions

The existing in vivo data on 2-aminoquinoline derivatives and their analogs strongly suggest a promising future for this class of compounds in various therapeutic areas. The anticancer, neuroprotective, and anti-infective activities demonstrated by structurally related molecules provide a solid rationale for the investigation of "this compound" derivatives.

Future research should focus on synthesizing and evaluating these specific derivatives in relevant in vivo models. Direct comparative studies against existing therapies and other quinoline derivatives will be crucial to ascertain their therapeutic potential. Furthermore, elucidation of their precise mechanisms of action and investigation of their pharmacokinetic and toxicological profiles will be essential steps in advancing these promising compounds from the laboratory to clinical applications. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on this important endeavor.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. A common strategy to enhance the pharmacological properties of these compounds, including their metabolic stability, is the introduction of fluorine atoms.[1][2] Fluorination can significantly alter a molecule's physicochemical and biological characteristics by modulating lipophilicity, basicity, and binding affinity.[3][4] A key advantage of this approach is the increased resistance to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes, which can lead to an extended in vivo half-life and improved bioavailability.[3][5]

This guide provides an objective comparison of the metabolic stability of fluorinated and non-fluorinated quinolines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Role of Fluorine in Enhancing Metabolic Stability

The strategic incorporation of fluorine into a quinoline structure can bolster its metabolic stability through several mechanisms:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond.[3] By replacing a hydrogen atom at a position susceptible to oxidative metabolism (a "metabolic soft spot") with fluorine, that site is effectively blocked from enzymatic attack by CYP450 enzymes.[1][5] This is a primary strategy for preventing hydroxylation and increasing a compound's half-life.[5]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the quinoline ring system.[3] This strong electron-withdrawing effect can influence the affinity of metabolizing enzymes for the substrate, potentially reducing the rate of metabolism.[1][6]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which may result in a shape that is less favorable for binding to the active site of a metabolizing enzyme.[5]

While the C-F bond is robust, metabolic defluorination can occur in some instances, though it is generally not a major metabolic pathway for many fluoroquinolones.[1] The overall metabolic stability is a complex interplay between the position of the fluorine atom and the nature of other substituents on the quinoline scaffold.[1]

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are rich in drug-metabolizing enzymes.[1] Key parameters determined from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which measures the liver's inherent capacity to metabolize a drug.[1][7]

The table below presents representative in vitro metabolic stability data for several N-substituted quinolones, illustrating the typical range of values observed in these assays. Direct head-to-head comparisons of fluorinated and non-fluorinated analogs of the same parent quinoline are not always publicly available; however, the data for widely-used fluoroquinolones demonstrate their moderate to high stability.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Citation
Ciprofloxacin Human Liver Microsomes4515.4[8]
Norfloxacin Human Liver Microsomes> 60< 11.6[8]
Ofloxacin Not SpecifiedMetabolism is ~6%Not Reported[1]
Pefloxacin Not SpecifiedMetabolism is ~50%Not Reported[1]

Note: The extent of metabolism for fluoroquinolones can vary significantly. For instance, pefloxacin is metabolized more extensively than ofloxacin.[1] Metabolic changes for these compounds predominantly occur on the piperazinyl moiety through microsomal oxidative pathways.[1]

Metabolic Pathways of Quinolines

The metabolism of the parent quinoline structure can proceed through several pathways, primarily catalyzed by cytochrome P450 enzymes.[9][10] A key route involves the formation of a reactive quinoline-5,6-epoxide, which can lead to genotoxicity.[9][11] This epoxide is further processed to 5,6-dihydroxy-5,6-dihydroquinoline.[11][12] Other metabolites include various hydroxyquinolines and quinoline-N-oxide.[11][12]

Fluorination can block these pathways. For example, placing a fluorine atom at a site targeted for hydroxylation or epoxidation can prevent the formation of these metabolites, thereby increasing the compound's stability and potentially reducing toxicity associated with reactive intermediates.

G cluster_0 Metabolism of Non-Fluorinated Quinoline cluster_1 Metabolism of Fluorinated Quinoline parent Non-Fluorinated Quinoline metabolite1 Hydroxyquinoline parent->metabolite1 metabolite2 Quinoline-5,6-epoxide (Reactive Intermediate) parent->metabolite2 metabolite3 Quinoline-N-oxide parent->metabolite3 F_parent Fluorinated Quinoline blocked Metabolism Blocked by Fluorine F_parent->blocked metabolite4 Further Metabolites (e.g., Dihydrodiol) metabolite2->metabolite4 parent_compound Parent Compound Remains Unchanged blocked->parent_compound

Caption: Metabolic fate of quinolines with and without fluorine.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a generalized method for determining the metabolic stability of a test compound using liver microsomes.[1][7][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Experimental Workflow Diagram

G start Start: Prepare Reagents step1 Mix test compound with microsomes in buffer start->step1 step2 Pre-incubate mixture at 37°C step1->step2 step3 Initiate reaction by adding NADPH regenerating system step2->step3 step4 Incubate at 37°C with shaking step3->step4 step5 Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) step4->step5 step6 Terminate reaction with ice-cold stop solution step5->step6 step7 Centrifuge to precipitate proteins step6->step7 step8 Analyze supernatant by LC-MS/MS step7->step8 step9 Quantify remaining parent compound step8->step9 end End: Calculate t½ and CLint step9->end

Caption: Experimental workflow for an in vitro microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the final microsomal solution in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation Setup: In a 96-well plate, add the microsomal solution. Then, add the test compound to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well. The T=0 time point sample is taken immediately and quenched with the stop solution.

  • Time Course Incubation: Incubate the plate at 37°C with continuous shaking. At subsequent predetermined time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from the reaction and add it to a separate plate containing the ice-cold stop solution to terminate the reaction.[14]

  • Sample Preparation: Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[13]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[15][16]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[1]

  • Determine the slope of the linear portion of the plot, which represents the elimination rate constant (k).[1]

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k [1]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Volume of incubation / Amount of microsomal protein) [1]

Conclusion

The incorporation of fluorine is a powerful and widely utilized strategy in medicinal chemistry to enhance the metabolic stability of quinoline-based drug candidates.[2][5] By blocking sites of oxidative metabolism and altering the electronic properties of the scaffold, fluorination can significantly increase a compound's half-life and improve its overall pharmacokinetic profile.[3][5] A thorough understanding of these structure-metabolism relationships, guided by robust in vitro assays such as the microsomal stability assay, is essential for the rational design and development of novel quinoline therapeutics with optimized in vivo performance.[1]

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-fluoro-3-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Amino-6-fluoro-3-methylquinoline can ensure laboratory safety and compliance through proper disposal procedures. This guide provides essential, step-by-step information for the safe management of this chemical waste.

This compound is classified with specific health hazards, including being harmful if swallowed (Acute Toxicity 4, Oral) and causing serious eye damage (Eye Damage 1).[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Summary of Chemical Safety Information

PropertyInformationSource
Chemical Name This compoundN/A
CAS Number 203506-28-9[1]
Molecular Formula C₁₀H₉FN₂N/A
Hazard Classifications Acute Toxicity 4 (Oral), Eye Damage 1[1]
Signal Word Danger[1]
Physical State Solid[1]

Step-by-Step Disposal Protocol

The following procedure is based on best practices for the disposal of hazardous chemical waste and should be performed in conjunction with your institution's specific safety guidelines and all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Ensure the container is compatible with the chemical and is in good condition to prevent leaks or spills.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion for eye damage).

  • Indicate the date of waste accumulation.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time.

5. Final Disposal:

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal for similar chemical compounds is often incineration at an approved waste disposal plant.[2][3]

  • Provide the full SDS or a complete chemical profile to the disposal company to ensure proper handling and disposal.

Emergency Procedures for Spills

In the event of a spill, follow these immediate steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for clean-up must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container with Chemical Name & Hazards Collect->Label Store Store in Secure Hazardous Waste Area Label->Store Dispose Arrange for Pickup by Licensed Disposal Vendor Store->Dispose

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.